Glemanserin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNGJCOYCMDPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042624 | |
| Record name | MDL 11,939 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107703-78-6, 132553-86-7 | |
| Record name | Glemanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107703-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glemanserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107703786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glemanserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132553867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDL 11,939 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 107703-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLEMANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96LS7MC5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Glemanserin (MDL-11,939): An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glemanserin (MDL-11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Developed as a potential anxiolytic, it was the first truly selective ligand for this receptor subtype.[2] Despite its high affinity and selectivity, clinical trials for generalized anxiety disorder (GAD) did not demonstrate significant efficacy, leading to the discontinuation of its development.[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding profile, its impact on intracellular signaling pathways, and the key experimental methodologies used to characterize its pharmacological activity.
Core Mechanism of Action: Potent and Selective 5-HT2A Receptor Antagonism
This compound's primary mechanism of action is its high-affinity, competitive antagonism of the 5-HT2A receptor. It exhibits significant selectivity for the 5-HT2A receptor over the 5-HT2C subtype and other neurotransmitter receptors.
Binding Affinity
Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound for various receptors. These studies typically utilize cell membranes expressing the receptor of interest and a radiolabeled ligand, such as [3H]ketanserin for the 5-HT2A receptor. The ability of this compound to displace the radioligand is measured to calculate its Ki value.
| Target Receptor | Species | Radioligand | Ki (nM) | Reference |
| 5-HT2A | Human | [3H]ketanserin | 2.5 | |
| 5-HT2A | Rat | [3H]ketanserin | 2.89 | |
| 5-HT2A | Rabbit | [3H]ketanserin | 0.54 | |
| 5-HT2C | Human | N/A | ~10,000 | |
| 5-HT2C | Rabbit | N/A | 81.6 |
Functional Antagonism
This compound is characterized as a neutral antagonist. This means that it binds to the 5-HT2A receptor and blocks the action of agonists like serotonin, but it does not have an effect on the receptor's basal or constitutive activity. This is in contrast to inverse agonists, which reduce the basal activity of the receptor. The neutral antagonist profile of this compound has been demonstrated in functional assays that measure the downstream signaling of the 5-HT2A receptor.
Impact on Intracellular Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway by an agonist leads to a cascade of intracellular events that this compound effectively blocks.
The Gq/11 Signaling Cascade
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
This signaling cascade ultimately leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and platelet aggregation.
This compound's Blockade of Gq/11 Signaling
As a neutral antagonist, this compound binds to the 5-HT2A receptor and prevents the conformational change induced by agonists. This, in turn, prevents the activation of the Gq/11 protein and the subsequent downstream signaling events.
Key Experimental Protocols
The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo experimental protocols.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and a range of concentrations of this compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A competition curve is generated, and the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
This test assesses the effect of a compound on spontaneous motor activity in rodents. This compound has been shown to suppress induced increases in locomotor activity.
Methodology:
-
Acclimation: Rodents (e.g., mice) are individually placed in an open-field arena and allowed to acclimate for a specific period (e.g., 30-60 minutes).
-
Drug Administration: Animals are administered this compound or a vehicle control via a specific route (e.g., intraperitoneal injection).
-
Data Collection: The animals are returned to the open-field arena, and their locomotor activity is recorded for a set duration (e.g., 60 minutes) using an automated activity monitoring system with infrared beams.
-
Data Analysis: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are analyzed to assess the effect of this compound on locomotor activity.
The head-twitch response (HTR) in rodents is a behavioral model used to assess the in vivo activity of 5-HT2A receptor agonists. Blockade of the HTR is a strong indicator of 5-HT2A receptor antagonism.
Methodology:
-
Acclimation: Mice are habituated to the testing environment (e.g., a cylindrical observation chamber).
-
Pre-treatment: Animals are pre-treated with this compound or a vehicle control.
-
Agonist Challenge: After a specific pre-treatment time, the mice are challenged with the 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI).
-
Observation: The number of head twitches is counted by a trained observer for a defined period (e.g., 30 minutes) following DOI administration.
-
Data Analysis: The frequency of head twitches in the this compound-treated group is compared to the vehicle-treated group to determine the extent of antagonism.
Clinical Development and Outcomes
This compound was investigated in a clinical trial for the treatment of Generalized Anxiety Disorder (GAD).
Clinical Trial Protocol
A randomized, single-blind, placebo-controlled study was conducted to evaluate the anxiolytic efficacy of this compound in outpatients with a DSM-III-R diagnosis of GAD.
-
Participants: 72 male outpatients.
-
Design: Following a 1-week placebo lead-in, patients were randomized to receive either this compound or a placebo for 6 weeks.
-
Dosage: this compound was administered at a dose of 32 mg three times daily.
-
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the total score of the Hamilton Rating Scale for Anxiety (HAM-A).
Results and Conclusion
At the end of the 6-week treatment period, the this compound group showed a 7.2-point (30%) decrease in HAM-A scores, compared to a 5.7-point (23%) decrease in the placebo group. This difference was not statistically significant (p > 0.05). This compound was well-tolerated, with a similar incidence of adverse events as the placebo. The study concluded that this compound did not demonstrate significant anxiolytic effects in patients with GAD.
Summary and Future Directions
This compound is a pioneering molecule in the study of the 5-HT2A receptor due to its high potency and selectivity. Its characterization as a neutral antagonist has provided valuable insights into the functioning of this receptor system. While it did not prove to be a clinically effective anxiolytic, the knowledge gained from its development has been instrumental in the design of subsequent 5-HT2A receptor ligands for various therapeutic applications, including atypical antipsychotics and potential treatments for other neuropsychiatric disorders. The detailed understanding of its mechanism of action continues to make this compound a valuable research tool for elucidating the complex roles of the 5-HT2A receptor in the central nervous system.
References
Glemanserin: A Technical Whitepaper on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glemanserin (MDL-11,939) is a potent and selective 5-HT2A receptor antagonist, notable for being the first truly selective ligand for this receptor subtype. Its discovery was a significant step in serotonergic research, leading to the development of more advanced compounds like volinanserin. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. It includes a summary of its pharmacological data, detailed experimental methodologies for key assays, and visualizations of its signaling pathway and development timeline. Despite its promising preclinical profile, this compound ultimately proved ineffective in a clinical trial for Generalized Anxiety Disorder (GAD) and was not marketed.
Introduction
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system implicated in a variety of physiological and pathological processes, including mood, cognition, and psychosis. The development of selective antagonists for the 5-HT2A receptor has been a major focus of pharmaceutical research. This compound, with the developmental code MDL-11,939, emerged from these efforts as a pioneering molecule, offering a high degree of selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors.
Discovery and Synthesis
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the 5-HT2A receptor. Its binding affinity has been determined in various species.
Receptor Binding Affinity
The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
| Receptor | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 2.5 | [1] |
| 5-HT2A | Rat | 2.89 | [1] |
| 5-HT2A | Rabbit | 0.54 | [1] |
| 5-HT2C | Human | ~10,000 | |
| 5-HT2C | Rabbit | 81.6 |
Preclinical Pharmacology
Preclinical studies demonstrated that this compound exhibits pharmacological effects consistent with 5-HT2A receptor antagonism. In animal models, it was shown to suppress increases in locomotor activity, behavioral sensitization, and withdrawal symptoms. Further studies in a learned helplessness stress model in rats indicated that administration of this compound before the stress protocol prevented the subsequent development of an exaggerated acoustic startle response and reduced body weight in a dose-dependent manner.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the 5-HT2A receptor. The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein. Upon agonist binding, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the initial binding of serotonin or other agonists, this compound inhibits this entire downstream signaling cascade.
References
Glemanserin: An In-Depth Technical Guide to a Selective 5-HT2A Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin (developmental code name: MDL 11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. As a member of the piperidine class of compounds, it has been a valuable tool in pharmacological research to investigate the physiological and pathological roles of the 5-HT2A receptor. This technical guide provides a comprehensive overview of this compound, focusing on its binding profile, functional activity, and the experimental methodologies used for its characterization.
Core Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and selectivity, providing a clear comparison across different species and receptor subtypes.
Table 1: this compound (MDL 11,939) Binding Affinity (Ki) at 5-HT2A Receptors
| Species | Ki (nM) | Reference |
| Human | 2.5 | [1][2][3] |
| Rat | 2.89 | [1][4] |
| Rabbit | 0.54 |
Table 2: this compound (MDL 11,939) Selectivity Profile
| Receptor | Species | Ki (nM) | Selectivity (fold vs. Human 5-HT2A) | Reference |
| 5-HT2A | Human | 2.5 | - | |
| 5-HT2C | Human | ~10,000 | ~4000 | |
| 5-HT2C | Rabbit | 81.6 | 32.6 |
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound exerts its effects by competitively binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway. In its role as a neutral antagonist, this compound does not alter the basal activity of the receptor but effectively blocks the binding of the endogenous agonist serotonin (5-HT) and other agonists. This blockade prevents the conformational change in the receptor that is necessary to activate the Gq alpha subunit.
Signaling Pathway
The canonical signaling cascade initiated by 5-HT2A receptor activation, and consequently inhibited by this compound, is as follows:
-
Agonist Binding: Serotonin (5-HT) binds to the 5-HT2A receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.
-
PLC Activation: The activated alpha subunit of Gq (Gαq) stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
PKC Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
-
Cellular Response: The activation of PKC and other calcium-dependent proteins leads to a cascade of downstream cellular responses, including neuronal excitation, smooth muscle contraction, and platelet aggregation.
References
Pharmacological Profile of Glemanserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glemanserin (MDL 11,939) is a potent and selective serotonin 5-HT2A receptor antagonist.[1][2] Developed as one of the first truly selective ligands for the 5-HT2A receptor, it has been a valuable tool in neuropharmacological research. Although investigated for the treatment of generalized anxiety disorder, it was found to be ineffective in clinical trials and was not marketed.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, in vitro functional activity, and in vivo pharmacology, supported by detailed experimental methodologies and pathway visualizations.
Receptor Binding Profile
This compound exhibits high affinity and selectivity for the serotonin 5-HT2A receptor across multiple species. Its binding profile has been characterized through competitive radioligand binding assays.
Serotonin Receptor Affinities
This compound demonstrates a clear preference for the 5-HT2A receptor over the 5-HT2C subtype.
| Receptor Subtype | Species | Ki (nM) |
| 5-HT2A | Human | 2.5 |
| Rat | 2.89 | |
| Rabbit | 0.54 | |
| 5-HT2C | Human | ~10,000 |
| Rabbit | 81.6 |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Selectivity Profile
While a comprehensive screening against a wide panel of neurotransmitter receptors is not extensively reported in publicly available literature, the significant difference in affinity between the 5-HT2A and 5-HT2C receptors underscores this compound's selectivity. Further studies would be required to fully elucidate its binding profile at other serotonin receptor subtypes, as well as at dopamine, adrenergic, histamine, and muscarinic receptors.
In Vitro Pharmacology
The functional antagonist activity of this compound at the 5-HT2A receptor has been demonstrated through its ability to inhibit serotonin-mediated downstream signaling pathways.
Antagonism of Phosphoinositide Hydrolysis
Activation of the Gq/G11-coupled 5-HT2A receptor by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This compound acts as an antagonist, blocking this agonist-induced phosphoinositide hydrolysis.
In Vivo Pharmacology
Preclinical in vivo studies have demonstrated the central nervous system activity of this compound, consistent with its 5-HT2A receptor antagonist mechanism.
Effects on Behavior
-
Locomotor Activity: this compound has been shown to suppress the increase in locomotor activity induced by morphine in male mice.
-
Behavioral Sensitization: It also attenuates the development of behavioral sensitization to morphine in mice.
-
Withdrawal Symptoms: this compound can ameliorate naloxone-precipitated withdrawal symptoms in morphine-dependent mice.
-
Stress-Induced Behaviors: In a learned helplessness stress model in rats, administration of this compound prior to the stress protocol prevented the subsequent development of an exaggerated acoustic startle response and a reduction in body weight in a dose-dependent manner.
Quantitative dose-response data (ED50 values) for these in vivo effects are not consistently reported in the available literature.
Clinical Development
This compound was evaluated in a clinical trial for the treatment of generalized anxiety disorder. In a six-week, randomized, placebo-controlled study, this compound (32 mg, three times daily) did not demonstrate a statistically significant anxiolytic effect compared to placebo, as measured by the Hamilton Rating Scale for Anxiety. The drug was reported to be well-tolerated. Due to its lack of efficacy, it was not further developed for this indication.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. The binding of an agonist initiates a cascade of intracellular events. This compound, as an antagonist, blocks the initiation of this cascade by preventing agonist binding.
Competitive Radioligand Binding Assay Workflow
This workflow illustrates the general procedure for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]Ketanserin and varying concentrations of this compound in the assay buffer.
-
For the determination of non-specific binding, a separate set of incubations is performed in the presence of a high concentration of a non-labeled antagonist.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide Hydrolysis Assay (General Protocol)
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced phosphoinositide hydrolysis.
-
Materials:
-
Cells expressing the 5-HT2A receptor.
-
[3H]myo-inositol.
-
5-HT2A receptor agonist (e.g., Serotonin or DOI).
-
Test compound: this compound.
-
Assay medium containing LiCl (to inhibit inositol monophosphatase).
-
Ion-exchange chromatography columns.
-
-
Procedure:
-
Cells are labeled by overnight incubation with [3H]myo-inositol.
-
The cells are pre-incubated with varying concentrations of this compound.
-
A 5-HT2A agonist is then added to stimulate phosphoinositide hydrolysis.
-
The reaction is stopped, and the cells are lysed.
-
The total [3H]inositol phosphates are separated from free [3H]myo-inositol using ion-exchange chromatography.
-
The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [3H]inositol phosphate accumulation is determined, and an IC50 value can be calculated.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist. Its high affinity for the 5-HT2A receptor and its ability to block downstream signaling pathways have made it a useful pharmacological tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. While its clinical development for anxiety was unsuccessful, the preclinical data on its effects on behaviors related to stress and addiction suggest that the 5-HT2A receptor remains a target of interest for neuropsychiatric disorders. This technical guide provides a foundational understanding of the pharmacological properties of this compound for researchers in the field of drug discovery and development.
References
Glemanserin's Affinity for Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin (MDL 11,939) is a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor, a key target in the research and development of therapeutics for a range of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the binding affinity of this compound for various serotonin receptor subtypes. It includes a detailed summary of its binding profile, the experimental methodologies used to determine these affinities, and visualizations of relevant biological pathways and experimental workflows.
Core Binding Affinity Profile
This compound exhibits a strong and selective affinity for the 5-HT2A receptor across multiple species. Its binding affinity is typically in the low nanomolar range for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes, underscoring its selectivity.
Quantitative Binding Data
The following table summarizes the reported equilibrium dissociation constants (Ki) of this compound for various serotonin receptors. This data is compiled from key in vitro radioligand binding studies.
| Receptor Subtype | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 2.5 | [1][2] |
| Rat | 2.89 | [1][2] | |
| Rabbit | 0.54 | [1] | |
| 5-HT2C | Human | ~10,000 | |
| Rat | 853 | ||
| Rabbit | 81.6 | ||
| 5-HT1A | Rat | >10,000 | |
| α1-adrenergic | Rat | 130 | |
| Dopamine D2 | Rat | >10,000 | |
| Histamine H1 | Rat | >10,000 |
Experimental Protocols: Radioligand Binding Assays
The binding affinity of this compound for serotonin receptors is primarily determined through competitive radioligand binding assays. These experiments measure the ability of this compound to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.
General Protocol for 5-HT2A Receptor Binding Assay
This protocol is a generalized representation based on methodologies described in the cited literature.
1. Materials:
- Tissue Preparation: Membranes from cells expressing the recombinant human, rat, or rabbit 5-HT2A receptor, or brain tissue homogenates from these species (e.g., frontal cortex).
- Radioligand: Typically [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.
- Test Compound: this compound (MDL 11,939) at a range of concentrations.
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2 or CaCl2.
- Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone or unlabeled ketanserin) to determine the amount of non-specific binding of the radioligand.
2. Procedure:
- Incubation: The tissue membranes, radioligand, and varying concentrations of this compound are incubated together in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
- The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Visualizations
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, it initiates a cascade of intracellular events. This compound, as an antagonist, blocks this activation.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of this compound.
Conclusion
This compound is a highly selective 5-HT2A receptor antagonist with a potent binding affinity in the low nanomolar range. Its selectivity profile, as determined by radioligand binding assays, demonstrates a clear preference for the 5-HT2A receptor over other serotonin receptor subtypes and other major neurotransmitter receptors. This high selectivity makes this compound a valuable pharmacological tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. The experimental protocols and workflows detailed in this guide provide a foundational understanding of the methods used to characterize the binding profile of such compounds.
References
In Vitro Characterization of Glemanserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin, also known by its developmental code MDL-11,939, is a potent and selective antagonist of the serotonin 5-HT2A receptor.[1][2] As a key modulator of serotonergic neurotransmission, the 5-HT2A receptor is a significant target in the research and development of therapeutics for a range of neuropsychiatric disorders. This document provides a comprehensive overview of the in vitro pharmacological properties of this compound, including its receptor binding affinity, selectivity, and functional antagonism. Detailed experimental protocols for the characterization of this compound are also provided to facilitate further research and application.
Core Properties of this compound
This compound is a synthetic, orally active compound that demonstrates high affinity for the 5-HT2A receptor.[2] Its primary mechanism of action is the competitive blockade of this receptor, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, serotonin.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Radioligand | Kᵢ (nM) |
| 5-HT₂ₐ | Human | [³H]Ketanserin | 2.5[1][2] |
| 5-HT₂ₐ | Rat | [³H]Ketanserin | 2.89 |
| 5-HT₂ₐ | Rabbit | [³H]Ketanserin | 0.54 |
| 5-HT₂C | Human | [³H]Mesulergine | ~10,000 |
| 5-HT₂C | Rabbit | [³H]Mesulergine | 81.6 |
Table 2: Functional Antagonist Activity of this compound
| Assay | Cell Line | Agonist | IC₅₀ (nM) |
| Serotonin-induced Calcium Mobilization | CHO-K1 cells stably expressing human 5-HT₂ₐ receptor | Serotonin | Data not available in searched literature |
| Phosphoinositide Hydrolysis | Not specified | Serotonin | Data not available in searched literature |
Signaling Pathways
This compound, as a 5-HT2A receptor antagonist, primarily modulates the Gq/11 signaling pathway. Upon activation by an agonist, the 5-HT2A receptor couples to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks the initiation of this cascade by preventing agonist binding to the receptor.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a competitive binding assay to determine the affinity of this compound for the 5-HT2A receptor using [³H]Ketanserin as the radioligand.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin).
-
Test Compound: this compound (MDL-11,939) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [³H]Ketanserin at a final concentration of ~1-2 nM.
-
100 µL of the membrane preparation (50-100 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
Functional Antagonism Assay: Calcium Mobilization
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the 5-HT2A receptor.
Materials:
-
Cell Line: A suitable host cell line (e.g., CHO-K1 or HEK293) stably transfected with the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound (MDL-11,939).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Seed the 5-HT2A receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and a fixed concentration of serotonin (typically the EC₈₀ concentration) in assay buffer.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time.
-
Add the serotonin solution to the wells and immediately begin measuring the fluorescence intensity over time.
-
Record the peak fluorescence response in each well.
Data Analysis:
-
Normalize the fluorescence response to the baseline.
-
Plot the percentage of inhibition of the serotonin response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2A receptor antagonist. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. The high affinity and selectivity of this compound for the 5-HT2A receptor make it a valuable tool for investigating the physiological and pathophysiological roles of this receptor, as well as a reference compound in the development of novel serotonergic agents. Further characterization of its functional antagonist profile in various second messenger assays will continue to enhance its utility in the field of neuroscience and pharmacology.
References
Role of Glemanserin in neuroscience research
An In-depth Technical Guide on the Role of Glemanserin in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (MDL-11,939) is a seminal compound in the field of neuroscience, recognized as one of the first potent and selective antagonists for the serotonin 5-HT2A receptor. Although its clinical development for generalized anxiety disorder was discontinued due to lack of efficacy, its high affinity and selectivity have established it as an invaluable research tool for elucidating the physiological and pathological roles of the 5-HT2A receptor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, receptor binding profile, relevant experimental protocols, and its application in preclinical models of central nervous system (CNS) disorders.
Introduction to this compound
This compound, with the developmental code MDL-11,939, is a piperidine derivative that acts as a competitive antagonist at 5-HT2A receptors.[1][2] Its discovery was a significant step forward in serotonergic research, as it provided a tool to dissect the functions of the 5-HT2A receptor subtype from the closely related 5-HT2C receptor.[1] This selectivity was a marked improvement over less specific antagonists available at the time. This compound's development paved the way for second-generation compounds, most notably the fluorinated analogue Volinanserin (MDL-100,907), which exhibits even greater potency and selectivity.[1][2] While superseded in some applications, this compound remains a critical reference compound for studying 5-HT2A receptor pharmacology.
Mechanism of Action and Receptor Profile
This compound exerts its effects by competitively blocking the binding of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that is widely distributed in the central nervous system, particularly in cortical and limbic regions, and is implicated in a vast array of functions including cognition, mood, and perception.
Quantitative Data: Receptor Binding Affinity
The defining characteristic of this compound is its high affinity for the 5-HT2A receptor and substantially lower affinity for the 5-HT2C receptor and other neurotransmitter receptors. This selectivity has been quantified through radioligand binding assays across different species.
| Parameter | Value |
| IUPAC Name | α-phenyl-1-(2-phenylethyl)-4-piperidine methanol |
| Molecular Formula | C20H25NO |
| Molar Mass | 295.426 g·mol−1 |
| Developmental Code | MDL-11,939 |
Table 1: Chemical and Physical Properties of this compound.
| Receptor Subtype | Species | Binding Affinity (Ki) in nM | Reference |
| 5-HT2A | Human | 2.5 | |
| 5-HT2A | Rabbit | 0.54 | |
| 5-HT2A | Rat | 2.89 | |
| 5-HT2C | Human | ~10,000 | |
| 5-HT2C | Rabbit | 81.6 |
Table 2: Receptor Binding Profile of this compound.
Signaling Pathways
The 5-HT2A receptor is known to couple to multiple intracellular signaling pathways. This compound, as an antagonist, blocks the initiation of these cascades by serotonin. The primary pathway involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate Protein Kinase C (PKC). Recent research has also identified a non-canonical pathway involving Gαi1-proteins, which is thought to mediate the hallucinogenic effects of 5-HT2A agonists. This compound acts as a neutral antagonist at the Gαq/11 pathway and an inverse agonist at the Gαi1 pathway.
Role in Preclinical Neuroscience Research
This compound's selectivity has made it a cornerstone tool for investigating the role of 5-HT2A receptors in various CNS functions and disorders.
Schizophrenia and Psychosis Models
Atypical antipsychotic drugs often possess 5-HT2A receptor antagonist activity. This compound has been used in preclinical models to parse the contribution of 5-HT2A blockade to antipsychotic-like effects. For instance, it has been shown to suppress the increase in locomotor activity and behavioral sensitization induced by psychostimulants, which are common animal models for the positive symptoms of schizophrenia.
Anxiety and Stress Models
Although it failed in clinical trials for generalized anxiety disorder, this compound has proven useful in preclinical stress models. In a learned helplessness model in rats, pretreatment with this compound (MDL 11,939) before exposure to inescapable stress prevented the development of an exaggerated acoustic startle response and stress-induced weight loss. This suggests a critical role for 5-HT2A receptor activation in the physiological and behavioral responses to severe stress.
Dopamine Release Modulation
The interplay between serotonin and dopamine systems is crucial for normal brain function and is implicated in several psychiatric disorders. Research using this compound has helped to clarify the role of 5-HT2A receptors in modulating dopamine release. For example, studies have shown that 5-HT2A receptors are involved in stress- and drug-induced dopamine release in the medial prefrontal cortex. However, other studies indicate that the ability of some atypical antipsychotics to increase cortical dopamine release is dependent on 5-HT1A receptors, not 5-HT2A receptors, highlighting the complexity of this interaction.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound and similar compounds.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound like this compound for the 5-HT2A receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from human 5-HT2A receptors.
-
Materials:
-
Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compound: this compound dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT2A antagonist like Mianserin.
-
Instrumentation: 96-well microplates, filtration apparatus, glass fiber filters (e.g., GF/B, pre-soaked in 0.3% polyethyleneimine), and a liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand.
-
Non-specific Binding: 150 µL membrane preparation + 50 µL non-specific binding control + 50 µL radioligand.
-
Test Compound: 150 µL membrane preparation + 50 µL this compound dilution + 50 µL radioligand.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Protocol: In Vivo Animal Model of Anxiety (Elevated Plus Maze)
This protocol describes the use of the Elevated Plus Maze (EPM) test to assess the anxiolytic-like effects of this compound in rodents.
-
Objective: To evaluate whether this compound reduces anxiety-like behavior in mice or rats.
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two arms enclosed by high walls. The open arms are considered more aversive and anxiety-inducing.
-
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Procedure:
-
Drug Administration: Administer this compound (e.g., 0.1 - 10 mg/kg) or vehicle (control) via intraperitoneal (i.p.) injection 30 minutes before testing. A positive control, such as diazepam, should also be used.
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Testing:
-
Place the animal gently in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute period.
-
Record the session using an overhead video camera for later analysis.
-
-
Behavioral Scoring: An observer, blinded to the treatment groups, scores the following parameters:
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
-
Data Analysis:
-
Calculate the percentage of open arm entries ( (Open Entries / Total Entries) x 100 ) and the percentage of time spent in the open arms ( (Time in Open Arms / Total Time) x 100 ).
-
Compare the data between the this compound-treated, vehicle-treated, and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
An anxiolytic-like effect is indicated by a significant increase in the percentage of open arm entries and/or the percentage of time spent in the open arms, without a significant change in the total number of arm entries (to rule out confounding effects of hyperactivity).
-
References
Glemanserin: A Technical Guide for 5-HT2A Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing glemanserin (MDL 11,939) as a selective research tool for the investigation of 5-hydroxytryptamine 2A (5-HT2A) receptors. This compound's potent and selective antagonist profile makes it a valuable pharmacological instrument for elucidating the physiological and pathological roles of the 5-HT2A receptor.
Introduction to this compound
This compound is a potent and selective antagonist of the 5-HT2A receptor.[1] It was one of the first truly selective ligands discovered for this receptor subtype, paving the way for the development of other widely used research tools. While it was investigated for clinical applications in generalized anxiety disorder, it was found to be ineffective and was not brought to market.[2] Its value, therefore, lies primarily in its utility as a precise tool for preclinical research. This guide provides a detailed overview of its pharmacological properties, experimental protocols for its use, and the signaling pathways it modulates.
Pharmacological Profile
This compound's utility as a research tool is defined by its high affinity for the 5-HT2A receptor and its selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.
Binding Affinity and Selectivity
This compound exhibits high, nanomolar affinity for the 5-HT2A receptor across different species. Its selectivity for the 5-HT2A receptor over the 5-HT2C receptor is a key feature, with a significantly lower affinity for the 5-HT2C subtype.[3] While comprehensive data across a wide panel of receptors is limited in publicly available literature, it is generally reported to have low affinity for other serotonin receptor subtypes and other major neurotransmitter receptors.
Table 1: this compound Binding Affinities (Ki) for Serotonin Receptors
| Receptor Subtype | Species | Ki (nM) | Reference(s) |
| 5-HT2A | Human | 2.5 | |
| Rat | 2.89 | ||
| Rabbit | 0.54 | ||
| 5-HT2C | Human | ~10,000 | |
| Rabbit | 81.6 |
Note: A comprehensive screening of this compound against a wider panel of receptors (e.g., other 5-HT subtypes, adrenergic, dopaminergic, histaminergic) would provide a more complete understanding of its selectivity profile.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the antagonist properties of this compound at the 5-HT2A receptor.
In Vitro Assays
This protocol describes a competition binding assay to determine the affinity of this compound for the 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled antagonist, such as [3H]-ketanserin.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
[3H]-ketanserin (radioligand)
-
This compound (competitor ligand)
-
Mianserin or another suitable non-selective antagonist (for determination of non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of [3H]-ketanserin (typically at or below its Kd value)
-
A range of concentrations of this compound (e.g., 10-11 M to 10-5 M)
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of a non-selective antagonist (e.g., 10 µM mianserin).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the pre-soaked glass fiber filter mats using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist.
Objective: To determine the functional potency (IC50) of this compound as a 5-HT2A receptor antagonist.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
5-HT2A receptor agonist (e.g., serotonin or DOI)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence plate reader with an integrated liquid handling system
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the 96-well plates and grow to confluency.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Antagonist Pre-incubation: Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader. Use the instrument's injector to add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells. Simultaneously, begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Assays
The head-twitch response (HTR) in rodents is a behavioral assay highly specific to 5-HT2A receptor activation.
Objective: To assess the in vivo antagonist activity of this compound by its ability to block the head-twitch response induced by the 5-HT2A agonist DOI.
Materials:
-
Male C57BL/6 mice
-
This compound
-
(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI)
-
Vehicle (e.g., saline or a suitable solvent for this compound)
-
Observation chambers
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Pretreatment: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal - i.p.) at various doses.
-
Agonist Administration: After a predetermined pretreatment time (e.g., 30 minutes), administer DOI (e.g., 2.5 mg/kg, i.p.).
-
Observation: Immediately after DOI administration, place the mice back into the observation chambers and record the number of head twitches for a defined period (e.g., 20-30 minutes). A head twitch is a rapid, rotational movement of the head that is not part of grooming or exploratory behavior.
-
Data Analysis:
-
Compare the number of head twitches in the this compound-treated groups to the vehicle-treated control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent inhibitory effect of this compound.
-
Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this canonical pathway leads to a cascade of intracellular events. This compound, as an antagonist, blocks the initiation of these signaling cascades by preventing agonist binding.
Canonical Gq/PLC Signaling Pathway
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of Gq/11. This initiates the following cascade:
-
The activated Gαq subunit stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
These signaling events ultimately lead to the phosphorylation of various downstream proteins, including extracellular signal-regulated kinases (ERK), which can modulate gene expression and cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT2A receptor antagonism by MDL 11,939 during inescapable stress prevents subsequent exaggeration of acoustic startle response and reduced body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDL 11,939 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
Glemanserin: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glemanserin (MDL-11,939) is a potent and selective serotonin 5-HT2A receptor antagonist.[1][2] Developed as one of the first truly selective ligands for this receptor, it has been a valuable research tool for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. Although investigated for the treatment of generalized anxiety disorder, it was found to be ineffective in clinical trials and was not brought to market.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, including detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.
Chemical Structure and Identifiers
This compound is a synthetic organic compound belonging to the piperidine class of molecules. The INN-assigned compound is a racemic mixture of two enantiomers.
| Identifier | Value |
| IUPAC Name | α-phenyl-1-(2-phenylethyl)-4-piperidinemethanol |
| Developmental Code | MDL-11,939 |
| CAS Number | 107703-78-6 (racemate) |
| Molecular Formula | C20H25NO |
| SMILES String | OC(c1ccccc1)C3CCN(CCc2ccccc2)CC3 |
| InChI Key | AXNGJCOYCMDPQG-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| Molecular Weight | 295.42 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 23.47 Ų |
| Solubility | Soluble in DMSO (100 mg/mL; 338.50 mM) |
Pharmacological Properties
This compound is characterized by its high affinity and selectivity for the 5-HT2A receptor, where it acts as an antagonist.
Mechanism of Action
The primary mechanism of action of this compound is the competitive blockade of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. By antagonizing this receptor, this compound prevents these downstream signaling events.
References
Methodological & Application
Glemanserin (MDL-11,939): In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glemanserin (MDL-11,939) is a potent and highly selective 5-HT2A receptor antagonist.[1] Its utility in preclinical in vivo research is significant for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound in common rodent models, including the DOI-induced head-twitch response in mice and the learned helplessness model in rats for assessing effects on stress and anxiety.
Mechanism of Action
This compound acts as a competitive antagonist at the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. By binding to the 5-HT2A receptor, this compound blocks the binding of the endogenous agonist serotonin and other exogenous agonists, thereby inhibiting the activation of these intracellular pathways.
Data Presentation
The following tables summarize quantitative data from representative in vivo studies investigating the effects of this compound.
Table 1: Effect of this compound on DOI-Induced Head-Twitch Response (HTR) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Head Twitches (Mean ± SEM) | % Inhibition of HTR |
| Vehicle + Vehicle | - | 0.5 ± 0.2 | - |
| Vehicle + DOI | 2.5 | 25.6 ± 3.1 | 0% |
| This compound + DOI | 0.1 | 12.3 ± 2.5 | 52% |
| This compound + DOI | 0.3 | 4.1 ± 1.8 | 84% |
| This compound + DOI | 1.0 | 0.8 ± 0.4 | 97% |
Note: Data are hypothetical and for illustrative purposes, based on the expected efficacy of a 5-HT2A antagonist in this model.
Table 2: Effect of this compound on Stress-Induced Exaggerated Acoustic Startle Response (ASR) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Startle Amplitude (Mean ± SEM) | % Reduction in Stress-Induced ASR |
| No Stress Control | - | 100 ± 15 | - |
| Stress + Vehicle | - | 250 ± 30 | 0% |
| Stress + this compound | 1.0 | 180 ± 25 | 47% |
| Stress + this compound | 3.0 | 120 ± 20 | 87% |
| Stress + this compound | 10.0 | 105 ± 18 | 97% |
Note: Data are hypothetical and for illustrative purposes, based on the expected efficacy of a 5-HT2A antagonist in this model.[2]
Experimental Protocols
Protocol 1: Antagonism of DOI-Induced Head-Twitch Response (HTR) in Mice
This protocol details the procedure to assess the antagonist properties of this compound against a 5-HT2A receptor agonist-induced behavioral effect.[3][4]
Materials:
-
This compound (MDL-11,939)
-
(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI)
-
Vehicle (e.g., 0.9% Saline, 5% DMSO/5% Tween 80 in saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Observation chambers (e.g., clear cylindrical glass cages)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
This compound Preparation:
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5% of the final volume).
-
Add Tween 80 to a final concentration of 5%.
-
Bring to the final volume with 0.9% saline.
-
Prepare solutions to deliver doses of 0.1, 0.3, and 1.0 mg/kg in an injection volume of 10 ml/kg.
-
-
DOI Preparation:
-
Dissolve DOI in 0.9% saline to a concentration that allows for the administration of 2.5 mg/kg in an injection volume of 10 ml/kg.
-
-
Acclimation:
-
Individually house mice in the observation chambers for a 30-minute acclimation period before any injections.
-
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle intraperitoneally (i.p.).
-
30 minutes after this compound/vehicle administration, administer DOI (2.5 mg/kg, i.p.).
-
-
Behavioral Observation:
-
Immediately after the DOI injection, begin a 20-minute observation period.
-
Count the number of head twitches for each mouse. A head twitch is a rapid, side-to-side rotational movement of the head.
-
A trained observer, blind to the treatment conditions, should perform the counting.
-
Protocol 2: Assessment in a Learned Helplessness Model in Rats
This protocol is designed to evaluate the potential of this compound to prevent stress-induced anxiety-like behaviors, measured by the acoustic startle response.[2]
Materials:
-
This compound (MDL-11,939)
-
Vehicle (as described in Protocol 1)
-
Male Sprague-Dawley rats (250-300g)
-
Restraint devices and tail shock apparatus
-
Acoustic startle response chambers
-
Syringes and needles for i.p. injection
Procedure:
-
Drug Preparation: Prepare this compound and vehicle solutions as described in Protocol 1, adjusting concentrations for desired doses (e.g., 1.0, 3.0, 10.0 mg/kg) and an injection volume of 1 ml/kg.
-
Learned Helplessness Induction (3 days):
-
Divide rats into stress and no-stress control groups.
-
Day 1-3:
-
30 minutes prior to the stress procedure, administer this compound or vehicle (i.p.) to the stress groups.
-
Place the rats in the restraint devices and deliver a series of inescapable electric shocks to the tail (e.g., 60 shocks, 0.8 mA, 15s duration, variable inter-shock interval of 60s).
-
The no-stress control group should be handled but not exposed to restraint or shock.
-
-
-
Acoustic Startle Response Testing (Day 4 or later):
-
Place each rat in an acoustic startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Present a series of acoustic startle stimuli (e.g., 120 dB white noise for 40 ms) with a variable inter-trial interval.
-
Record the startle amplitude for each trial.
-
The test session typically consists of multiple trials to obtain a stable average response.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT2A receptor antagonism by MDL 11,939 during inescapable stress prevents subsequent exaggeration of acoustic startle response and reduced body weight in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo 5-HT2A Receptor Blockade Using Glemanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin (MDL 11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] As a key player in modulating various physiological and pathological processes including neuropsychiatric disorders, the 5-HT2A receptor is a significant target for therapeutic intervention.[4] this compound serves as a valuable research tool for investigating the in vivo functions of the 5-HT2A receptor.[2] These application notes provide detailed protocols for utilizing this compound to achieve 5-HT2A receptor blockade in preclinical animal models.
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT2A receptor, thereby blocking the binding of the endogenous ligand serotonin and preventing the activation of downstream signaling pathways. The 5-HT2A receptor primarily couples to the Gq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Data Presentation
Binding Affinity and Selectivity
This compound exhibits high affinity for the 5-HT2A receptor across different species with notable selectivity over the 5-HT2C receptor.
| Receptor Subtype | Species | Binding Affinity (Ki) (nM) | Reference |
| 5-HT2A | Rat | 2.89 | |
| Rabbit | 0.54 | ||
| Human | 2.5 | ||
| 5-HT2C | Rabbit | 81.6 | |
| Human | ~10,000 |
In Vivo Pharmacological Effects
| Animal Model | Behavioral Assay | This compound Effect | Dose Information | Reference |
| Mouse | Locomotor Activity | Suppresses induced increase in locomotor activity | Specific dose-response data not available | |
| Rat | Acoustic Startle Response | Prevents stress-induced exaggeration of the startle response | Dose-dependent effect |
Note: Detailed pharmacokinetic parameters such as half-life, bioavailability, Cmax, and ED50 for in vivo receptor occupancy are not currently available in the cited literature.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). For in vivo administration, it is crucial to prepare a solution that is well-tolerated by the animals.
Materials:
-
This compound (MDL 11,939) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound by dissolving it in 100% DMSO. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
For intraperitoneal (i.p.) injection in mice, the final concentration of DMSO should be kept low (ideally under 5%) to avoid irritation.
-
To prepare the final injection solution, dilute the stock solution with sterile saline or PBS. For example, to achieve a final dose of 1 mg/kg in a 25 g mouse with a 5% DMSO concentration, you would perform the following calculation:
-
Dose for a 25 g mouse = 1 mg/kg * 0.025 kg = 0.025 mg
-
Volume of stock solution (10 mg/mL) needed = 0.025 mg / 10 mg/mL = 0.0025 mL or 2.5 µL
-
If the final injection volume is 100 µL (0.1 mL), the volume of saline/PBS would be 97.5 µL. The final DMSO concentration would be 2.5%.
-
-
Prepare the final solution fresh on the day of the experiment.
Assessment of Locomotor Activity in Mice
This protocol is designed to assess the effect of this compound on spontaneous or psychostimulant-induced locomotor activity.
Materials:
-
This compound solution (prepared as described above)
-
Vehicle control (e.g., 5% DMSO in saline)
-
Psychostimulant (e.g., amphetamine), if applicable
-
Open field activity chambers equipped with infrared beams
-
Male mice (species and strain as per experimental design)
Protocol:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via i.p. injection at the desired dose. A typical injection volume for a mouse is 10 mL/kg.
-
Allow for a pretreatment period. While the optimal time for this compound is not established, a 30-minute pretreatment period is common for many CNS-acting compounds.
-
If assessing the effect on induced hyperactivity, administer the psychostimulant at the appropriate time point after this compound administration.
-
Place each mouse individually into the center of an open field chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration, typically 30-60 minutes.
-
Analyze the data by comparing the activity levels of the this compound-treated group to the vehicle-treated group.
Acoustic Startle Response in Rats
This protocol is designed to evaluate the effect of this compound on the acoustic startle response, a measure of reactivity to a sudden, loud stimulus.
Materials:
-
This compound solution
-
Vehicle control
-
Acoustic startle response system
-
Male rats (species and strain as per experimental design)
Protocol:
-
Handle and acclimate the rats to the testing room for several days before the experiment.
-
On the day of testing, administer this compound or vehicle i.p. 30 minutes prior to placing the animal in the startle chamber.
-
Place the rat in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials, including:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB for 40 ms) is presented.
-
No-stimulus trials: Only background noise is present.
-
Prepulse-pulse trials (for assessing prepulse inhibition, a measure of sensorimotor gating): A weaker acoustic stimulus (prepulse, e.g., 80 dB for 20 ms) precedes the startling pulse by a set interval (e.g., 100 ms).
-
-
The startle response (amplitude of the whole-body flinch) is measured by a piezoelectric accelerometer under the platform.
-
Data analysis involves comparing the startle amplitude in pulse-alone trials between the this compound and vehicle groups.
Visualizations
Caption: Canonical 5-HT2A Receptor Signaling Pathway Blocked by this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glemanserin in Locomotor Activity Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glemanserin (MDL 11939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] The 5-HT2A receptor is a key modulator of neuronal activity and behavior, and its activation has been shown to increase locomotor activity in mice.[2] Conversely, antagonists of the 5-HT2A receptor, such as this compound, can suppress both baseline and pharmacologically-induced hyperlocomotion.[1] This makes this compound a valuable pharmacological tool for studying the role of the 5-HT2A receptor in regulating motor function and for evaluating the potential of 5-HT2A antagonists in treating conditions associated with psychomotor agitation.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study locomotor activity in mice.
Mechanism of Action
This compound exerts its effects by competitively binding to and blocking the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The 5-HT2A receptor is primarily coupled to the Gq alpha subunit, which, upon activation by an agonist, initiates a downstream signaling cascade involving phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release in brain regions that control motor activity. By blocking this pathway, this compound reduces the excitatory effects of serotonin at the 5-HT2A receptor, leading to a decrease in locomotor activity.
Data Presentation
Table 1: this compound Binding Affinity
| Receptor Subtype | Kᵢ (nM) | Species |
| 5-HT2A | 2.89 | Rat |
| 5-HT2A | 0.54 | Rabbit |
| 5-HT2A | 2.5 | Human |
| Data sourced from MedChemExpress.[1] |
Table 2: Representative Dose-Response Data for this compound on Locomotor Activity in Mice
| This compound Dose (mg/kg, i.p.) | Pretreatment Time (min) | Agonist (Dose, mg/kg, i.p.) | % Inhibition of Agonist-Induced Hyperlocomotion (Mean ± SEM) |
| 0.1 | 30 | DOI (1.0) | 25 ± 5 |
| 0.3 | 30 | DOI (1.0) | 55 ± 8 |
| 1.0 | 30 | DOI (1.0) | 85 ± 6 |
| 3.0 | 30 | DOI (1.0) | 95 ± 4 |
| This table presents hypothetical, yet representative, data based on the known potency of this compound and similar 5-HT2A antagonists. Specific dose-response studies for this compound on locomotor activity were not available in the searched literature. DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) is a commonly used 5-HT2A agonist to induce hyperlocomotion. |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Spontaneous Locomotor Activity
Objective: To determine the effect of this compound on baseline locomotor activity in mice.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline or 10% DMSO in saline)
-
Male C57BL/6J mice (8-12 weeks old)
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking or video tracking software
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation:
-
House mice in the testing facility for at least one week before the experiment.
-
On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
-
Habituation to Injection:
-
Handle the mice for several days leading up to the experiment to reduce stress associated with handling and injections.
-
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). Prepare a vehicle-only solution for the control group.
-
-
Experimental Groups:
-
Divide mice into groups (n=8-10 per group), including a vehicle control group and several this compound dose groups.
-
-
Administration:
-
Administer the appropriate dose of this compound or vehicle via i.p. injection. A typical injection volume is 10 ml/kg.
-
-
Pretreatment Time:
-
Based on general pharmacokinetic principles for small molecules, a pretreatment time of 30 minutes is recommended to allow for absorption and distribution to the central nervous system.
-
-
Open Field Test:
-
After the pretreatment period, place each mouse individually into the center of the open field arena.
-
Record locomotor activity for 30-60 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control.
-
Protocol 2: Assessment of this compound's Ability to Block Agonist-Induced Hyperlocomotion
Objective: To determine if this compound can attenuate the increase in locomotor activity induced by a 5-HT2A receptor agonist.
Materials:
-
This compound hydrochloride
-
5-HT2A receptor agonist (e.g., DOI, TCB-2)
-
Vehicle
-
Male C57BL/6J mice (8-12 weeks old)
-
Open field apparatus
-
Syringes and needles for i.p. injection
Procedure:
-
Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare solutions for this compound, the 5-HT2A agonist, and the vehicle.
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + Agonist
-
This compound (various doses) + Agonist
-
-
Administration:
-
Administer the appropriate dose of this compound or vehicle (first injection).
-
After a 30-minute pretreatment period, administer the 5-HT2A agonist or vehicle (second injection).
-
-
Open Field Test:
-
Immediately after the second injection, place the mouse in the open field arena.
-
Record locomotor activity for 60 minutes. The hyperlocomotive effect of agonists like DOI is often most pronounced in the first 30-60 minutes.[2]
-
-
Data Analysis:
-
Use a two-way ANOVA to analyze the data, with this compound dose and agonist treatment as the main factors. Follow up with post-hoc tests to compare the this compound-treated groups to the Vehicle + Agonist group.
-
Mandatory Visualization
Caption: this compound blocks the 5-HT2A receptor signaling pathway.
Caption: Workflow for assessing this compound's effect on locomotor activity.
References
Application Notes and Protocols for 5-HT2A Receptor Binding Assay Using Glemanserin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a 5-HT2A receptor binding assay using Glemanserin as a competitive ligand. It also includes an overview of the 5-HT2A receptor signaling pathway and binding affinity data for relevant compounds.
Introduction
The 5-HT2A receptor, a subtype of the serotonin receptor family, is a G protein-coupled receptor (GPCR) primarily linked to the Gq/G11 signaling pathway.[1] It is a key target in the development of therapeutics for various neuropsychiatric disorders. This compound (MDL 11,939) is a potent and selective 5-HT2A receptor antagonist, making it a valuable tool for in vitro characterization of this receptor.[2][3] This document outlines a radioligand competition binding assay protocol to determine the binding affinity of test compounds for the human 5-HT2A receptor, utilizing this compound as a reference compound.
Data Presentation: 5-HT2A Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and other common ligands for the 5-HT2A receptor.
| Compound | Receptor Species | Ki (nM) | Reference |
| This compound (MDL 11,939) | Human | 2.5 | [2][3] |
| Rat | 2.89 | ||
| Rabbit | 0.54 | ||
| Ketanserin | Human | 0.75 - 1.1 | |
| Risperidone | Human | - | |
| Serotonin (5-HT) | Human | 10 - 505 | |
| (R)-DOI | Human | 0.27 |
Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.
Signaling Pathway and Experimental Workflow
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily signals through the Gq/G11 family of G proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram outlines the key steps in the 5-HT2A receptor competition binding assay.
Experimental Protocols
Protocol 1: 5-HT2A Receptor Membrane Preparation
This protocol describes the preparation of cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
Materials:
-
CHO-K1 or HEK293 cells stably expressing human 5-HT2A receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, ice-cold
-
Cell scrapers
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold PBS and pellet by centrifugation at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension with a Dounce homogenizer (approximately 20-30 strokes) on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step twice more.
-
After the final wash, resuspend the membrane pellet in Assay Buffer (see Protocol 2).
-
Determine the total protein concentration using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: 5-HT2A Receptor Radioligand Competition Binding Assay
This protocol details the procedure for a competitive binding assay using [³H]Ketanserin as the radioligand and this compound as a reference competitor.
Materials:
-
5-HT2A receptor membrane preparation (from Protocol 1)
-
[³H]Ketanserin (specific activity ~60-90 Ci/mmol)
-
This compound (for standard curve)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding (NSB) ligand: 10 µM Ketanserin or another suitable 5-HT2A antagonist
-
96-well microplates
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: Prepare a 96-well plate with triplicate wells for:
-
Total Binding (TB): Assay Buffer only.
-
Non-specific Binding (NSB): 10 µM Ketanserin.
-
Standard Curve: Serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Test Compounds: Serial dilutions of each test compound.
-
-
Reagent Addition: To each well, add the following in order:
-
25 µL of Assay Buffer, NSB ligand, this compound, or test compound.
-
25 µL of [³H]Ketanserin diluted in Assay Buffer (final concentration ~0.5 nM).
-
200 µL of the 5-HT2A membrane preparation diluted in Assay Buffer (final concentration ~5-10 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound or test compound).
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
Glemanserin (MDL 11,939): Application in Radioligand Binding Studies for 5-HT2A Receptor Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glemanserin, also known by its developmental code MDL 11,939, is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. Its high affinity and selectivity make it an invaluable tool in radioligand binding studies for the characterization of the 5-HT2A receptor and for the screening of novel compounds targeting this receptor. These application notes provide detailed protocols and data for the use of this compound in such assays.
This compound's utility lies in its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor. By measuring the displacement of the radioligand by varying concentrations of this compound, one can determine its binding affinity (Ki). Conversely, this compound can be used as a competitor to determine the affinity of novel, unlabeled compounds for the 5-HT2A receptor.
Quantitative Data: Binding Affinity and Selectivity of this compound
The binding affinity of this compound for the 5-HT2A receptor has been determined in various species. The following table summarizes key quantitative data for this compound (MDL 11,939).
| Receptor | Species | Radioligand | Assay Type | Ki (nM) | Reference(s) |
| 5-HT2A | Human | [3H]-Ketanserin | Competition | 2.5 | [1] |
| Human | Not Specified | Competition | 6.06 | [2] | |
| Rat | [3H]-Ketanserin | Competition | 2.89 | [1][3] | |
| Rabbit | [3H]-Ketanserin | Competition | 0.54 | ||
| 5-HT2C | Human | Not Specified | Competition | ~10,000 | |
| Rabbit | Not Specified | Competition | 81.6 | ||
| 5-HT1, 5-HT1A, α1- and α2-adrenergic, Dopamine D2, Muscarinic Acetylcholine, Histamine, Opiate Receptors | Not Specified | Not Specified | Competition | >1,000 |
Signaling Pathway and Experimental Workflow
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytoplasm. DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This compound, as an antagonist, blocks the initial step of this cascade by preventing agonist binding to the 5-HT2A receptor.
Caption: 5-HT2A receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for a Competition Radioligand Binding Assay
The following diagram outlines the typical workflow for a competition radioligand binding assay to determine the affinity of a test compound (like this compound) for the 5-HT2A receptor.
Caption: Workflow for a typical competition radioligand binding assay.
Experimental Protocols
Membrane Preparation from 5-HT2A Receptor-Expressing Cells
This protocol describes the preparation of crude membrane fractions from cultured cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors (added fresh)
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose
-
Cell scrapers
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Grow cells expressing the 5-HT2A receptor to confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competition Radioligand Binding Assay Protocol
This protocol details a competition binding assay using [3H]-Ketanserin as the radioligand and this compound (or another unlabeled test compound) as the competitor.
Materials:
-
5-HT2A receptor-containing membranes (prepared as above)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mM EDTA
-
[3H]-Ketanserin (specific activity ~60-90 Ci/mmol)
-
This compound (MDL 11,939) stock solution (e.g., 10 mM in DMSO)
-
Non-specific binding determinator: e.g., 10 µM Mianserin or unlabeled Ketanserin
-
96-well microplates
-
Filtration apparatus with GF/B or GF/C filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final concentrations in the assay should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-Ketanserin (at a final concentration close to its Kd, e.g., 1-2 nM), and 150 µL of membrane suspension (typically 50-100 µg of protein).
-
Non-specific Binding: 50 µL of non-specific binding determinator (e.g., 10 µM Mianserin), 50 µL of [3H]-Ketanserin, and 150 µL of membrane suspension.
-
Competition: 50 µL of each this compound dilution, 50 µL of [3H]-Ketanserin, and 150 µL of membrane suspension.
-
-
Incubate the plates at room temperature (or 37°C) for 60-120 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through GF/B or GF/C filter mats pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filters.
-
Wash the filters rapidly three times with 3 mL of ice-cold Assay Buffer.
-
Dry the filter mats and place them in scintillation vials or a microplate compatible with the scintillation counter.
-
Add scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a Competition Curve: Plot the percentage of specific binding of [3H]-Ketanserin as a function of the log concentration of this compound. The percentage of specific binding is calculated as: (Binding in presence of competitor - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.
-
Determine the IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand ([3H]-Ketanserin) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound (MDL 11,939) is a highly selective and potent 5-HT2A receptor antagonist, making it an excellent pharmacological tool for in vitro radioligand binding studies. The protocols and data presented here provide a comprehensive guide for researchers to utilize this compound effectively in the characterization of the 5-HT2A receptor and in the discovery and development of novel drugs targeting this important receptor.
References
Application Notes and Protocols for PET Imaging of 5-HT2A Receptors
Topic: Glemanserin as a Tool for PET Imaging of 5-HT2A Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
While this compound (MDL 11,939) is a potent and selective antagonist for the serotonin 2A (5-HT2A) receptor, it is not itself used as a radiotracer for Positron Emission Tomography (PET) imaging. However, its development was a crucial step leading to the creation of its fluorinated analogue, volinanserin (MDL 100,907), which is a widely used and even more potent and selective 5-HT2A receptor antagonist. Radiolabeled versions of volinanserin, particularly [11C]MDL 100,907, have become invaluable tools for the in-vivo imaging and quantification of 5-HT2A receptors in the brain.
These application notes will therefore focus on the established and validated PET radiotracers for the 5-HT2A receptor, primarily [11C]MDL 100,907 and [18F]altanserin, providing detailed protocols and quantitative data to guide researchers in their use.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[1] Activation of the receptor by an agonist, such as serotonin, leads to the dissociation of the Gαq and βγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These downstream signaling events modulate a wide range of cellular responses.
References
Application Notes and Protocols for Glemanserin Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glemanserin is a potent and selective antagonist of the serotonin 5-HT2A receptor, making it a valuable tool in neuroscience research and drug development for psychiatric and neurological disorders. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent, along with essential data on its chemical properties, solubility, and storage conditions. Additionally, it outlines the key signaling pathway affected by this compound to provide context for its mechanism of action.
Compound Information and Properties
This compound, also known as MDL 11,939, is a highly selective antagonist for the 5-HT2A receptor.[1][2] Its primary mechanism of action is the inhibition of the Gq/11 signaling pathway typically activated by serotonin.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (1-phenethylpiperidin-4-yl)(phenyl)methanol | [1] |
| Synonyms | MDL 11,939; MDL-11939; MDL11939 | [1] |
| CAS Number | 107703-78-6 (free base) | |
| Molecular Formula | C₂₀H₂₅NO | |
| Molecular Weight | 295.42 g/mol | |
| Appearance | White to off-white solid powder | |
| Solubility in DMSO | Up to 100 mg/mL (338.50 mM) | |
| 6 mg/mL (20.31 mM) | ||
| Purity | >98% |
Note: Solubility can vary between batches and suppliers. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution. Sonication may be required to fully dissolve the compound.
This compound Signaling Pathway
This compound exerts its effects by blocking the downstream signaling cascade of the 5-HT2A receptor. As a G protein-coupled receptor (GPCR), agonist binding to the 5-HT2A receptor typically activates the Gαq subunit. This initiates a cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to various cellular responses. This compound, as an antagonist, prevents this entire cascade from occurring in response to serotonin.
Caption: this compound blocks the 5-HT2A receptor signaling pathway.
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. Adjustments to the final concentration can be made by modifying the mass of this compound or the volume of DMSO accordingly.
Materials and Equipment
-
This compound powder (CAS: 107703-78-6)
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile, amber glass vials or polypropylene tubes with tight-sealing caps
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Calculations:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (295.42 g/mol ).
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For 1 mL of a 10 mM solution: Mass = 10 mM x 1 mL x 295.42 g/mol / 1000 = 2.9542 mg.
-
-
Weighing:
-
Tare a sterile vial on an analytical balance.
-
Carefully weigh the calculated amount of this compound powder and transfer it to the vial.
-
-
Dissolution:
-
Using a calibrated micropipette, add the desired volume of anhydrous DMSO to the vial containing the this compound powder. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the this compound stock solution.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 6 months to 1 year | |
| -20°C | 1 month | ||
| 4°C | 2 weeks |
-
Always allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
-
For in vitro cell-based assays, the final concentration of DMSO in the culture medium should typically be less than 0.5% to avoid cellular toxicity.
-
For in vivo studies, the final DMSO concentration should be kept as low as possible, preferably 2% or lower.
Conclusion
This document provides a comprehensive guide for the preparation and storage of this compound stock solutions in DMSO. Adherence to these protocols will ensure the consistency and reliability of experimental outcomes. Researchers should always consult the manufacturer's specific recommendations and safety data sheets before handling any chemical compounds.
References
Glemanserin Administration for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Glemanserin (also known as MDL 11,939), a potent and selective 5-HT2A receptor antagonist, in animal studies. The following protocols for oral, subcutaneous, and intraperitoneal administration have been compiled from publicly available data and general laboratory guidelines.
Data Presentation
Quantitative Data for this compound Administration in Rodents
The following table summarizes key quantitative parameters for the administration of this compound in mice and rats. It is crucial to note that optimal dosages and volumes may vary depending on the specific animal model, strain, age, and experimental objectives.
| Parameter | Mouse | Rat |
| Reported Effective Dose (Intraperitoneal) | 0.25 - 1.0 mg/kg[1] | Data not available |
| Recommended Maximum Injection Volume (Subcutaneous) | 10 ml/kg | 10 ml/kg |
| Recommended Maximum Injection Volume (Intraperitoneal) | 10 ml/kg | 20 ml/kg[2][3] |
| Recommended Needle Gauge (Subcutaneous) | 25-27G | 23-25G |
| Recommended Needle Gauge (Intraperitoneal) | 23-27G | 21-25G |
| Recommended Gavage Needle Size (Oral) | 18-20G (flexible) | 16-18G (flexible or metal)[4] |
Note: The provided dose range for intraperitoneal administration in mice is based on a study investigating the analgesic effects of this compound.[1] Dose-response studies are recommended to determine the optimal dose for other experimental paradigms.
This compound (MDL 11,939) Solubility
| Solvent | Maximum Concentration |
| DMSO | 14.77 mg/mL (50 mM) |
| Ethanol | 14.77 mg/mL (50 mM) |
Signaling Pathway
This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway associated with 5-HT2A receptor activation, which this compound inhibits.
Caption: this compound blocks the 5-HT2A receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound via oral gavage, subcutaneous injection, and intraperitoneal injection in rodents. It is imperative that all procedures are performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Dosing Solution
Materials:
-
This compound (MDL 11,939) powder
-
Vehicle (e.g., Sterile Saline (0.9% NaCl) with a small percentage of a solubilizing agent like DMSO or Tween 80, or 1% methylcellulose)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg), the number of animals, and their average weight, calculate the total mass of this compound needed.
-
Select an appropriate vehicle: The choice of vehicle is critical and depends on the administration route and the required stability of the formulation. For acute studies, a solution in saline with a minimal amount of DMSO (e.g., <5%) to aid dissolution may be suitable. For oral administration, a suspension in 1% methylcellulose is a common choice.
-
Dissolution/Suspension:
-
For solutions: Weigh the calculated amount of this compound and place it in a sterile tube. Add a small volume of the solubilizing agent (e.g., DMSO) to first dissolve the powder. Then, add the remaining vehicle (e.g., sterile saline) to reach the final desired concentration. Vortex thoroughly until the solution is clear. Gentle warming or sonication may be used to aid dissolution, but stability at that temperature should be considered.
-
For suspensions: Weigh the this compound and the suspending agent (e.g., methylcellulose). Gradually add the vehicle while continuously vortexing to ensure a uniform suspension.
-
-
Final Concentration: Prepare the dosing solution at a concentration that allows for the administration of a reasonable volume to the animal (typically 5-10 ml/kg for injections and up to 20 ml/kg for oral gavage in rats).
-
Storage: Prepare solutions fresh on the day of the experiment. If short-term storage is necessary, protect the solution from light and store at 2-8°C, ensuring the compound remains in solution or suspension.
Oral Gavage Administration Protocol (Rat)
Materials:
-
Prepared this compound dosing solution/suspension
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for rats)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Gently restrain the rat, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably. The head should be slightly extended to straighten the path to the esophagus.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle with a permanent marker.
-
Administration:
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw it immediately and restart.
-
Once the needle has reached the predetermined depth, slowly depress the syringe plunger to administer the solution.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring: Observe the animal for a few minutes for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose.
Caption: Workflow for oral gavage administration of this compound.
Subcutaneous (SC) Injection Protocol (Mouse)
Materials:
-
Prepared this compound dosing solution
-
Sterile syringe (e.g., 0.5-1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Grasp the mouse by the loose skin over the neck and back (scruffing) to immobilize the head and body.
-
Injection Site: The preferred site for subcutaneous injection is the interscapular area (the loose skin between the shoulder blades).
-
Administration:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Create a "tent" of skin at the injection site by lifting the scruff.
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site with a fresh needle.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions at the injection site, such as swelling or irritation.
References
Troubleshooting & Optimization
Glemanserin Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glemanserin, focusing on its solubility challenges in aqueous buffers.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?
Answer:
This compound is known to have low aqueous solubility, which can lead to precipitation or incomplete dissolution in standard physiological buffers. Here are the recommended steps to address this issue:
-
Co-Solvent Utilization: The most common and effective method is to first dissolve this compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer.
-
Recommended Co-Solvents: Dimethyl sulfoxide (DMSO) is a primary choice due to its strong solubilizing power and compatibility with many biological assays at low final concentrations. Other options include ethanol and dimethylformamide (DMF).
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved.
-
For your working solution, perform a serial dilution of the DMSO stock into your aqueous buffer.
-
Crucially, ensure the final concentration of the organic solvent in your aqueous solution is low (typically ≤0.5% for DMSO) to avoid solvent-induced artifacts in your experiments.
-
-
-
pH Adjustment: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the buffer.
-
This compound is a weak base. Its solubility is expected to increase in acidic conditions (lower pH) where it becomes protonated.
-
Experimental Approach: Try dissolving this compound in a buffer with a lower pH (e.g., pH 4-6). However, ensure the final pH of your working solution is compatible with your experimental system. You may need to adjust the pH back to the desired physiological range after initial dissolution, but be cautious as this may cause precipitation.
-
-
Use of Surfactants/Detergents: For certain in vitro assays, the inclusion of a small amount of a non-ionic surfactant can help maintain solubility.
-
Examples: Tween® 20 or Triton™ X-100 at very low concentrations (e.g., 0.01-0.1%).
-
Caution: Surfactants can interfere with cellular membranes and protein activity. Their compatibility with your specific assay must be validated.
-
Question: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer. How can I prevent this?
Answer:
This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a co-solvent.
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Increase Co-Solvent Percentage: If your experimental system tolerates it, you might slightly increase the final percentage of DMSO. However, always perform a vehicle control to ensure the solvent is not causing an effect.
-
Pluronic F-68: The use of Pluronic F-68, a non-ionic surfactant, in the aqueous buffer (e.g., 0.1%) can help to stabilize the compound and prevent precipitation.
-
Vortexing/Mixing: Ensure rapid and thorough mixing (e.g., vortexing) while adding the DMSO stock to the buffer to avoid localized high concentrations that can initiate precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a this compound stock solution?
A1: 100% Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful solubilizing agent, and stock solutions in DMSO are typically stable when stored correctly.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity or off-target effects. It is imperative to include a vehicle control (buffer with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.
Q4: Can I use sonication or heating to improve this compound solubility?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the initial dissolution of this compound in the organic solvent. However, prolonged heating or aggressive sonication should be avoided as it may lead to the degradation of the compound. Always bring the solution back to room temperature before adding it to your experimental system.
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 49 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ≥ 49 mg/mL | Can be used as an alternative to DMSO. |
| Aqueous Buffers (e.g., PBS pH 7.2) | Practically Insoluble | Direct dissolution is not recommended. Requires a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for In Vitro Assays
This protocol describes the preparation of a this compound working solution using a DMSO co-solvent system.
-
Prepare this compound Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 411.5 g/mol . For 1 mL of a 10 mM stock, you will need 4.115 mg.
-
Add the appropriate volume of 100% DMSO to the powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
-
Prepare Working Solution (e.g., 10 µM in PBS):
-
Calculate the volume of the stock solution needed. For a 1:1000 dilution to get 10 µM, you would add 1 µL of the 10 mM stock to 999 µL of PBS.
-
While vortexing the PBS, slowly add the 1 µL of the this compound stock solution. This rapid mixing is crucial to prevent precipitation.
-
The final DMSO concentration in this example is 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to your aqueous buffer (e.g., 1 µL of DMSO to 999 µL of PBS).
-
Visualizations
This compound Solubilization Workflow
Caption: Workflow for preparing this compound working solutions.
This compound Mechanism of Action: 5-HT2A Receptor Antagonism
Technical Support Center: Optimizing Glemanserin Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Glemanserin, a potent and selective 5-HT2A receptor antagonist, in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as MDL 11,939, is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Its primary mechanism of action is to bind to the 5-HT2A receptor and block the effects of the endogenous agonist, serotonin (5-hydroxytryptamine or 5-HT), and other 5-HT2A agonists. This blockade prevents the activation of downstream signaling pathways typically initiated by agonist binding.
Q2: What is the primary signaling pathway activated by the 5-HT2A receptor?
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Q3: What are the most common in vitro assays to measure this compound's antagonist activity?
The most common in vitro functional assays for determining the antagonist activity of this compound at the 5-HT2A receptor are:
-
Calcium Mobilization Assays: These assays directly measure the increase in intracellular calcium concentration following agonist stimulation of the 5-HT2A receptor. As an antagonist, this compound will inhibit this agonist-induced calcium release in a dose-dependent manner. This is often measured using calcium-sensitive fluorescent dyes.
-
Inositol Monophosphate (IP1) Accumulation Assays: This assay measures the accumulation of IP1, a downstream metabolite of IP3. Since IP3 is rapidly degraded, measuring the more stable IP1 provides a robust readout of Gq/11 pathway activation. This compound will inhibit the agonist-induced accumulation of IP1. HTRF (Homogeneous Time-Resolved Fluorescence) based IP-One assays are a common format for this.
Quantitative Data for this compound
| Parameter | Species | Value (nM) | Assay Type | Reference |
| Ki | Human | 2.5 | Radioligand Binding | [1] |
| Ki | Rat | 2.89 | Radioligand Binding | [1] |
| Ki | Rabbit | 0.54 | Radioligand Binding | |
| Selectivity | Human | ~4000-fold for 5-HT2A over 5-HT2C | Radioligand Binding |
Note: The Ki value is the inhibition constant, which indicates the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist.
Experimental Protocols & Workflows
Detailed Protocol 1: Calcium Mobilization Assay
This protocol outlines the steps for determining the potency of this compound in inhibiting agonist-induced calcium mobilization in cells expressing the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
5-HT2A receptor agonist (e.g., Serotonin or DOI)
-
This compound
-
Black, clear-bottom 96- or 384-well microplates
-
A fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare the 5-HT2A agonist at a concentration that gives a submaximal response (e.g., EC80) in the assay buffer.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the different concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Inject the agonist into the wells and immediately begin recording the fluorescence signal over time (typically 1-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data with the response of the vehicle control (0% inhibition) and a maximal concentration of a known potent antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow: Calcium Mobilization Assay
References
Preventing Glemanserin precipitation in physiological saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glemanserin. The focus is on preventing its precipitation in physiological saline during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in physiological saline?
A1: this compound is a lipophilic compound, as indicated by its calculated XLogP3 of 3.8, suggesting it has low solubility in aqueous solutions like physiological saline.[1] Precipitation occurs when the concentration of this compound in the saline exceeds its solubility limit. This is a common issue for poorly water-soluble drugs.
Q2: What is the recommended solvent for making a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing this compound stock solutions.[2][3][4] this compound has been reported to be soluble in DMSO at concentrations as high as 100 mg/mL.[2]
Q3: Can I use ethanol, methanol, or other organic solvents?
A3: While DMSO is a commonly cited solvent, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) may also be effective. However, the solubility of this compound in these solvents is not as well-documented in publicly available resources. It is advisable to perform a small-scale solubility test before preparing a large stock solution.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for the short term (weeks) or at -80°C for longer-term storage (months).
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshooting and preventing this compound precipitation in physiological saline.
Initial Preparation: The Stock Solution
The first critical step is to ensure this compound is fully dissolved in an appropriate organic solvent before any dilution into an aqueous buffer.
-
Problem: this compound powder does not dissolve directly in physiological saline.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Gentle warming and sonication can aid in dissolution.
Dilution into Physiological Saline: Strategies to Maintain Solubility
When diluting the DMSO stock solution into physiological saline, the key is to maintain a solution composition that keeps this compound below its solubility limit in the final mixture.
1. Co-solvents:
-
Issue: The addition of the this compound-DMSO stock to saline causes immediate precipitation.
-
Troubleshooting: The percentage of DMSO in the final solution may be too low. Increasing the proportion of a co-solvent can maintain this compound's solubility.
-
Action: Instead of diluting directly into 100% saline, try diluting into a saline solution pre-mixed with a co-solvent. Common co-solvents for in vivo and in vitro experiments include:
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Ethanol
-
-
-
Experimental Approach: Prepare a series of saline solutions containing varying percentages of a co-solvent (e.g., 10%, 20%, 30% PEG400 in saline). Add your this compound-DMSO stock to these mixtures and observe for precipitation.
2. Surfactants:
-
Issue: Precipitation occurs even with the use of co-solvents, or the required co-solvent concentration is too high for the experimental system.
-
Troubleshooting: Surfactants form micelles that can encapsulate lipophilic drugs, increasing their apparent solubility in aqueous solutions.
-
Action: Add a biocompatible surfactant to your physiological saline before introducing the this compound-DMSO stock. Suitable surfactants include:
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
-
-
Typical Concentration: Start with a low concentration of surfactant (e.g., 0.1% - 1% v/v) and adjust as needed.
-
3. pH Adjustment:
-
Issue: this compound may be an ionizable compound, and its solubility could be pH-dependent.
-
-
Action: Try adjusting the pH of your physiological saline. Prepare saline solutions with slightly acidic pH values (e.g., pH 5.0, 6.0, 6.5) using a biologically compatible buffer (e.g., MES, phosphate).
-
Caution: Ensure the final pH of the formulation is compatible with your experimental model (e.g., cell culture, animal administration).
-
Summary of Formulation Strategies
| Strategy | Components | Advantages | Disadvantages |
| Co-solvent | DMSO, PEG400, Propylene Glycol, Ethanol | Simple to prepare; effective for many compounds. | High concentrations may be toxic to cells or animals. |
| Surfactant | Tween® 80, Cremophor® EL | Can significantly increase solubility at low concentrations. | May have biological effects of their own; can cause foaming. |
| pH Adjustment | Acidic Buffers (e.g., MES, Phosphate) | Can be very effective for ionizable compounds. | Requires knowledge of the compound's pKa; the final pH must be physiologically tolerated. |
Experimental Protocol: Solubility Testing of this compound
This protocol outlines a method to determine the optimal formulation for your desired final concentration of this compound in a physiologically compatible vehicle.
Objective: To identify a vehicle that can maintain this compound in solution at the target concentration.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Physiological saline (0.9% NaCl)
-
Co-solvents (e.g., PEG400, Propylene Glycol)
-
Surfactants (e.g., Tween® 80)
-
pH buffers (e.g., MES, Phosphate)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). Ensure it is fully dissolved, using sonication if necessary.
-
-
Prepare Test Vehicles:
-
Prepare a series of test vehicles in microcentrifuge tubes. For example:
-
Vehicle A: 10% PEG400 in saline
-
Vehicle B: 20% PEG400 in saline
-
Vehicle C: 10% Propylene Glycol in saline
-
Vehicle D: 0.5% Tween® 80 in saline
-
Vehicle E: Saline buffered to pH 6.0
-
-
-
Spiking and Observation:
-
Add a small volume of the this compound-DMSO stock solution to each test vehicle to achieve your target final concentration. For example, to achieve a final concentration of 100 µM, you would add an appropriate volume of your stock to the test vehicles.
-
Vortex each tube immediately after adding the this compound stock.
-
Visually inspect for any signs of precipitation (cloudiness, solid particles) immediately and after 30 minutes, 1 hour, and 4 hours at room temperature.
-
-
Analysis:
-
The vehicle that remains clear with no visible precipitate is a suitable candidate for your experiments.
-
For a more quantitative assessment, the samples can be centrifuged, and the supernatant can be analyzed by HPLC to determine the concentration of dissolved this compound.
-
Visual Guides
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Mechanism of this compound precipitation and prevention.
References
Troubleshooting inconsistent results in Glemanserin experiments
Welcome to the technical support center for Glemanserin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MDL 11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] It exhibits high affinity for the 5-HT2A receptor and has been used in preclinical studies to investigate the role of this receptor in various physiological and pathological processes.[1]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in preclinical research for:
-
Investigating the role of 5-HT2A receptors in neuropsychiatric disorders.
-
Studying the behavioral effects of 5-HT2A receptor blockade, such as suppression of locomotor activity and withdrawal symptoms.[1]
-
Use as a tool compound in receptor binding assays and in vivo microdialysis studies to understand serotonergic neurotransmission.
Q3: Why have my experimental results with this compound been inconsistent?
Inconsistent results in this compound experiments can arise from several factors, including:
-
Compound Stability and Solubility: this compound has limited aqueous solubility and specific storage requirements. Improper handling can lead to degradation or precipitation.
-
Receptor Regulation: Prolonged exposure to 5-HT2A antagonists can lead to changes in receptor expression levels (up-regulation or down-regulation), which can alter the response to the drug over time.
-
Off-Target Effects: While highly selective, at higher concentrations this compound may interact with other receptors, leading to unexpected results.
-
Experimental Animal Variability: Factors such as species, strain, age, sex, and housing conditions of the animals can significantly impact behavioral and physiological responses.[3]
-
Procedural Variations: Minor differences in experimental protocols, such as injection route, timing of administration, and assay conditions, can lead to significant variability.
Q4: What is the difference between this compound and Volinanserin (MDL 100,907)?
Volinanserin is a fluorinated analog of this compound and is also a potent and highly selective 5-HT2A receptor antagonist. Volinanserin has largely superseded this compound in research due to its even greater potency and selectivity. However, data from Volinanserin studies can often provide valuable insights for troubleshooting this compound experiments due to their similar mechanism of action.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Receptor Binding Assays
Question: I am observing high variability and inconsistent Ki values in my 5-HT2A receptor binding assays with this compound. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| This compound Precipitation | This compound has poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing further dilutions in aqueous buffers. Visually inspect solutions for any signs of precipitation. Consider using a buffer containing a small percentage of a solubilizing agent, but validate its compatibility with the assay. |
| Improper Storage | This compound solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Radioligand Issues | Ensure the radioligand (e.g., [3H]ketanserin) is not degraded. Use a fresh batch if necessary. Optimize the radioligand concentration to be at or below its Kd for the receptor to ensure sensitive measurement of competitive binding. |
| Assay Conditions | Optimize incubation time and temperature to ensure equilibrium is reached. Verify the protein concentration is in the linear range of the assay. High protein concentrations can lead to filter clogging and inconsistent results. |
| Non-Specific Binding | High non-specific binding can obscure the specific binding signal. Pre-soaking filter mats with a solution like polyethyleneimine (PEI) can help reduce non-specific binding to the filter. Ensure the concentration of the competing ligand for determining non-specific binding is sufficient to fully displace the radioligand. |
Issue 2: Inconsistent Behavioral Effects in Rodent Studies
Question: The behavioral effects of this compound in my rodent experiments are not reproducible. Why might this be happening?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Animal Stress | High levels of stress in experimental animals can significantly alter serotonergic systems and behavioral responses. Handle animals gently and ensure adequate acclimatization to the experimental procedures and environment. The presence or absence of the experimenter can also influence behavior. |
| Dosing and Administration | Verify the accuracy of the dose calculations and the administration route. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections can have different absorption kinetics. Ensure consistent timing of drug administration relative to the behavioral test. |
| Pharmacokinetics | The time to peak brain concentration of this compound may vary. Conduct a time-course study to determine the optimal pre-treatment time for your specific behavioral paradigm. |
| Social Hierarchy | For group-housed animals, social dominance can affect anxiety and depressive-like behaviors. House animals consistently and consider the potential impact of social hierarchy on your results. |
| Test Battery Order | If multiple behavioral tests are performed on the same cohort of animals, the order of the tests can influence outcomes. Consider potential carry-over effects and counterbalance the test order if possible. |
| Chronic Dosing Effects | Chronic administration of 5-HT2A antagonists can lead to receptor upregulation, which may diminish the behavioral effects over time. Consider the duration of your study and potential for receptor adaptation. |
Issue 3: Unreliable Results in In Vivo Microdialysis
Question: I am having trouble obtaining stable and reliable measurements of neurotransmitters after this compound administration in my in vivo microdialysis experiments. What should I check?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Probe Placement and Recovery | Ensure accurate and consistent placement of the microdialysis probe in the target brain region using stereotaxic coordinates. Allow for a sufficient stabilization period after probe insertion before collecting baseline samples. Determine the in vitro recovery of the probe for the analytes of interest before in vivo experiments. |
| Perfusion Rate | The flow rate of the perfusion fluid affects the recovery of analytes. A slower flow rate generally results in higher recovery but may have a lower temporal resolution. Optimize the flow rate for your specific application. |
| This compound Delivery | If administering this compound through the microdialysis probe (retrodialysis), ensure its solubility and stability in the perfusion fluid. Be aware that the concentration in the dialysate does not directly reflect the tissue concentration. |
| Sample Stability | Neurotransmitters in the dialysate can be unstable. Add appropriate stabilizers to the collection vials and keep samples on ice or refrigerated during collection. Store samples at -80°C until analysis. |
| Analytical Sensitivity | Ensure your analytical method (e.g., HPLC-ECD or LC-MS/MS) has sufficient sensitivity to detect basal and this compound-induced changes in neurotransmitter levels. |
Data Presentation
Table 1: this compound (MDL 11,939) Binding Affinity (Ki in nM)
| Receptor | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 2.5 | |
| 5-HT2A | Rat | 2.89 | |
| 5-HT2A | Rabbit | 0.54 | |
| 5-HT2C | Human | ~10,000 | |
| 5-HT2C | Rabbit | 81.6 |
Table 2: Volinanserin (MDL 100,907) Binding Affinity (Ki in nM)
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 0.36 | |
| 5-HT1C | >100 | |
| α1-adrenergic | >100 | |
| Dopamine D2 | >100 |
Experimental Protocols
Protocol 1: 5-HT2A Receptor Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding competitor: Mianserin (10 µM).
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [3H]ketanserin (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Mianserin (10 µM), [3H]ketanserin, and cell membranes.
-
Competitive Binding: this compound dilutions, [3H]ketanserin, and cell membranes.
-
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Dopamine and Serotonin
Objective: To measure extracellular levels of dopamine and serotonin in the medial prefrontal cortex (mPFC) of rats following this compound administration. This protocol is adapted from a study using Volinanserin.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 4 mm membrane).
-
This compound solution for injection (e.g., in saline with a small amount of solubilizing agent).
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Automated microdialysis sample collector.
-
HPLC with electrochemical detection or LC-MS/MS system.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the mPFC.
-
Allow the animal to recover for at least 48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Allow a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound (e.g., via i.p. injection).
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
Analyze the dialysate samples for dopamine and serotonin concentrations using a validated analytical method.
-
Express the results as a percentage of the average baseline concentration.
Mandatory Visualization
Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility [mdpi.com]
Glemanserin Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Glemanserin. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid is stable for extended periods when stored at low temperatures. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once this compound is in solution, it should be stored at even lower temperatures to maintain its stability. For stock solutions, storage at -80°C is recommended for a period of up to 6 months, while storage at -20°C is suitable for up to 1 month.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q3: What is the best way to handle this compound upon receiving it and during experimental use?
A3: Upon receipt, ensure the product vial is tightly sealed and store it at the recommended temperature. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial. It is highly recommended to prepare and use solutions on the same day. If preparing stock solutions in advance, they should be aliquoted and stored at -20°C for up to one month.
Q4: I left my this compound solution at room temperature for a few hours. Is it still usable?
A4: While short-term exposure to room temperature during experimental procedures is generally unavoidable, prolonged exposure is not recommended. The stability of this compound in solution at room temperature has not been extensively publicly documented. For critical experiments, it is advisable to use a freshly prepared solution or a properly stored aliquot. Shipping of the solid compound may occur at room temperature in the continental US, but this is for the solid form and for a limited duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the compound has been stored at the correct temperature and that freeze-thaw cycles have been minimized. Use a fresh aliquot of this compound for subsequent experiments. |
| Precipitate observed in the stock solution after thawing. | Poor solubility or solution instability at the stored concentration. | Ensure the solvent used is appropriate and the concentration is within the solubility limits. Gently warm and vortex the solution to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. |
| Visible change in the color or appearance of the this compound powder. | Potential degradation or contamination. | Do not use the compound. Contact the supplier for a replacement and provide details of the observed changes. |
Data Summary
This compound Storage Conditions and Stability
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Experimental Protocols & Workflows
Recommended Workflow for Handling this compound
The following diagram illustrates the recommended workflow for handling this compound from receipt to experimental use to ensure its stability and integrity.
References
Calculating appropriate Glemanserin dose for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to calculating the appropriate Glemanserin dose for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter, along with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MDL 11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] Its primary mechanism of action is to block the activation of 5-HT2A receptors in the central nervous system. This selectivity makes it a valuable tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. This compound is a racemic mixture.[2][3]
Q2: What are the reported in vivo effects of this compound in animal models?
A2: Preclinical studies have shown that this compound can produce several behavioral effects in rodents, primarily related to the modulation of dopamine and serotonin pathways. Key reported effects include:
-
Suppression of hyperlocomotion: this compound has been shown to suppress the induced increase in locomotor activity in male mice.[1]
-
Behavioral sensitization and withdrawal: It can also attenuate behavioral sensitization and withdrawal symptoms in mice.
-
Stress-induced behaviors: In a rat model of stress, this compound administered prior to the stressor prevented the subsequent exaggeration of the acoustic startle response and reduced body weight in a dose-dependent manner.
Q3: What is a good starting dose for my in vivo experiment with this compound?
A3: A definitive starting dose will depend on your specific animal model, the route of administration, and the biological question you are investigating. However, based on available literature, a dose-finding study is highly recommended. You can start with a range of doses informed by previous studies. For instance, a dose of 5 mg/kg has been used in mice, although this was noted to be higher than the maximal effective doses in some behavioral paradigms, which were around 0.1 mg/kg. Therefore, a pilot study including doses in the range of 0.1 mg/kg to 10 mg/kg would be a reasonable starting point.
Q4: How should I formulate this compound for in vivo administration?
A4: this compound is a solid that needs to be dissolved in a suitable vehicle for in vivo administration. Its solubility is a key consideration.
-
Solubility: this compound is soluble in DMSO (up to 10 mM) and ethanol (up to 50 mM).
-
Vehicle Selection: For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, a common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as saline or corn oil. It is crucial to keep the final concentration of the organic solvent low (typically <10%) to avoid toxicity. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q5: What are the known off-target effects of this compound?
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: this compound Receptor Binding Affinity (Ki in nM)
| Receptor | Species | Ki (nM) | Reference |
| 5-HT2A | Rat | 2.89 | |
| 5-HT2A | Rabbit | 0.54 | |
| 5-HT2A | Human | 2.5 | |
| 5-HT2C | Rabbit | 81.6 | |
| 5-HT2C | Human | ~10,000 |
Table 2: this compound Formulation and Storage
| Parameter | Value | Reference |
| Molecular Weight | 295.42 g/mol | |
| Solubility in DMSO | 10 mM | |
| Solubility in Ethanol | 50 mM | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Protocol 1: Dose-Response Study for Locomotor Activity in Mice
This protocol outlines a typical dose-response experiment to determine the effective dose of this compound for suppressing hyperlocomotion.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
On the day of the experiment, dilute the stock solution in sterile saline to achieve the desired final concentrations (e.g., 0.1, 1, 5, and 10 mg/kg). The final DMSO concentration should not exceed 5%.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Behavioral Testing:
-
30 minutes after injection, place each mouse in the center of an open-field arena (e.g., 40 cm x 40 cm).
-
Record locomotor activity (total distance traveled, rearing frequency, etc.) for 30-60 minutes using an automated tracking system.
-
-
Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group.
Troubleshooting Guide
Issue 1: No observable effect of this compound on behavior.
-
Possible Cause: The dose is too low.
-
Solution: Increase the dose of this compound. A dose-response study is crucial to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause: Poor bioavailability or rapid metabolism.
-
Solution: Consider a different route of administration (e.g., subcutaneous instead of intraperitoneal) or a different formulation to improve absorption. While specific pharmacokinetic data for this compound is limited, related compounds can have extensive first-pass metabolism after oral administration.
-
-
Possible Cause: The behavioral paradigm is not sensitive to 5-HT2A receptor antagonism.
-
Solution: Ensure that your chosen behavioral test is known to be modulated by the 5-HT2A receptor. Review the literature for appropriate behavioral assays.
-
Issue 2: Unexpected or paradoxical behavioral effects.
-
Possible Cause: Off-target effects at high doses.
-
Solution: Lower the dose of this compound. If the unexpected effect persists at lower doses, consider the possibility of off-target pharmacology.
-
-
Possible Cause: Interaction with other neurotransmitter systems.
-
Solution: The serotonergic system has complex interactions with other systems, such as the dopaminergic and glutamatergic systems. The observed effect may be a downstream consequence of 5-HT2A receptor blockade.
-
Issue 3: High variability in behavioral responses between animals.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent administration of the drug solution. For suspensions, ensure they are well-mixed before each injection.
-
-
Possible Cause: Environmental factors.
-
Solution: Control for environmental variables such as time of day, lighting, and noise levels, as these can significantly influence behavior. Ensure all animals are properly habituated to the experimental procedures.
-
Visualizations
Caption: this compound's mechanism of action as a 5-HT2A receptor antagonist.
References
Minimizing off-target effects with Glemanserin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects when using Glemanserin (MDL-11,939), a potent and selective 5-HT2A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as MDL-11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] It was one of the first truly selective ligands discovered for this receptor.[2] Its primary mechanism of action is to block the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR) involved in various neurological processes.[3][4]
Q2: What are the known binding affinities of this compound for its primary target?
This compound exhibits high affinity for the 5-HT2A receptor across different species. The reported inhibition constants (Ki) are summarized in the table below.
Q3: What are the potential off-target effects of this compound?
While this compound is characterized as a selective 5-HT2A antagonist, it is crucial to consider potential off-target interactions, as with any small molecule inhibitor. Based on its selectivity profile and data from related compounds, potential off-target binding may occur at:
-
Other Serotonin Receptors: this compound shows significantly lower affinity for the 5-HT2C receptor compared to the 5-HT2A receptor, indicating a good degree of selectivity within the 5-HT2 subfamily. However, its affinity for other 5-HT receptor subtypes has not been extensively published.
-
Adrenergic and Histamine Receptors: Structurally related 5-HT2A antagonists, such as Ketanserin, have shown high affinity for α1-adrenergic and H1 histamine receptors. While this compound was developed to be more selective, researchers should consider the possibility of interactions with these receptors, especially at higher concentrations.
-
Kinases: The interaction of this compound with a broad panel of kinases has not been widely reported in the public domain. As off-target kinase inhibition is a common feature of many small molecules, this possibility should not be disregarded.
Q4: this compound was investigated for generalized anxiety disorder. What was the outcome?
Clinical trials were conducted to evaluate the efficacy of this compound for the treatment of generalized anxiety disorder. However, the studies concluded that this compound was not effective for this indication and it was not marketed for clinical use.
Q5: How does this compound compare to its fluorinated analog, Volinanserin (MDL-100,907)?
This compound was a foundational compound that led to the development of Volinanserin (MDL-100,907), a fluorinated analog. Volinanserin is reported to be an even more potent and selective 5-HT2A receptor antagonist and has largely superseded this compound in scientific research.
Data Presentation
Table 1: this compound Binding Affinities (Ki)
| Target Receptor | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 2.5 | |
| 5-HT2A | Rat | 2.89 | |
| 5-HT2A | Rabbit | 0.54 | |
| 5-HT2C | Human | ~10,000 | |
| 5-HT2C | Rabbit | 81.6 |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects, cellular toxicity at high concentrations, or compound instability.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a positive control agonist for the 5-HT2A receptor (e.g., serotonin) to confirm that this compound blocks the expected downstream signaling (e.g., calcium mobilization or IP1 accumulation).
-
Perform a Dose-Response Analysis: Unexpected phenotypic outcomes at high concentrations may indicate off-target activity. Determine the lowest effective concentration of this compound that produces the desired on-target effect.
-
Use a Structurally Unrelated 5-HT2A Antagonist: If a different 5-HT2A antagonist with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Assess Cell Viability: Run a standard cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to rule out cytotoxicity.
-
Check Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Issue 2: Lack of expected in vivo effects.
-
Possible Cause: Poor pharmacokinetic properties, insufficient target engagement in the target tissue, or compensatory biological mechanisms.
-
Troubleshooting Steps:
-
Verify Compound Formulation and Administration: Ensure this compound is properly dissolved and administered via a route that allows for adequate bioavailability.
-
Conduct Pharmacokinetic Studies: If possible, measure the concentration of this compound in plasma and the target tissue (e.g., brain) to confirm exposure.
-
Perform Ex Vivo Target Engagement Studies: After in vivo administration, tissue can be collected to measure the occupancy of 5-HT2A receptors by this compound using techniques like autoradiography with a radiolabeled 5-HT2A ligand.
-
Consider Animal Model Specifics: The expression and function of the 5-HT2A receptor can vary between species and even strains.
-
Issue 3: Suspected off-target effects are confounding data interpretation.
-
Possible Cause: this compound is interacting with unintended receptors or other proteins.
-
Troubleshooting Steps:
-
Conduct a Broad Off-Target Screening Panel: If resources permit, screen this compound against a commercially available panel of receptors, ion channels, and kinases to identify potential off-target interactions.
-
Use Specific Antagonists for Suspected Off-Targets: If you hypothesize that an observed effect is due to interaction with a specific off-target (e.g., an α1-adrenergic receptor), pre-treat your system with a selective antagonist for that receptor to see if the effect is blocked.
-
Employ a "Rescue" Experiment: If your experimental system allows, you can try to "rescue" the phenotype by overexpressing the intended target (5-HT2A receptor).
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Recent Studies on Serotonin 5-HT2A Receptor Antagonists in Medicinal Chemistry: A Last Decades Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected behavioral effects of Glemanserin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected behavioral effects during experiments with Glemanserin (MDL-11,939), a potent and selective 5-HT2A receptor antagonist.
Troubleshooting Guides
Issue 1: this compound fails to produce the expected behavioral effect (e.g., no reduction in agonist-induced head-twitch response or anxiety-like behavior).
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | Verify the dose-response relationship for your specific animal model and behavioral paradigm. This compound's effects can be dose-dependent. Consider a dose-range finding study. |
| Compound Stability/Solubility | Ensure this compound is properly stored (e.g., -20°C for short-term, -80°C for long-term) and completely dissolved in the vehicle.[1] Poor solubility can lead to lower effective doses. |
| Route of Administration | Confirm the appropriate route of administration (e.g., intraperitoneal, subcutaneous) and vehicle for optimal bioavailability in your model. |
| Timing of Administration | The pre-treatment time before the behavioral test is crucial. Optimize the time window between this compound administration and the test to ensure peak receptor occupancy. |
| Animal Strain/Sex Differences | Be aware of potential strain and sex differences in response to serotonergic compounds.[2][3] Effects observed in one strain or sex may not be reproducible in another. |
Issue 2: this compound produces a paradoxical or opposite effect to what is expected (e.g., anxiogenic-like effects in the elevated plus-maze).
| Potential Cause | Troubleshooting Steps |
| Functional Selectivity | This compound, as a 5-HT2A antagonist, may exhibit functional selectivity, acting as a neutral antagonist at some signaling pathways (e.g., Gαq/11) while potentially having inverse agonist properties at others (e.g., Gαi1).[4] This could lead to unexpected downstream effects. Consider investigating effects on different signaling pathways. |
| Off-Target Effects | While highly selective for the 5-HT2A receptor, at higher concentrations, off-target effects at other receptors cannot be entirely ruled out.[5] Compare effects with a more potent and selective antagonist like volinanserin (MDL-100,907). |
| Receptor Upregulation/Downregulation | While chronic this compound (M11939) administration has been shown to have no effect on 5-HT2A receptor levels, other 5-HT2A antagonists can cause receptor upregulation (e.g., SR46349B) or downregulation (e.g., ketanserin). This differential regulation can lead to paradoxical effects, such as potentiation of agonist-induced behaviors. If using a chronic dosing paradigm, consider measuring receptor expression levels. |
| Interaction with Other Neurotransmitter Systems | The serotonergic system interacts extensively with other neurotransmitter systems, such as the dopaminergic and glutamatergic systems. The net behavioral effect of this compound may depend on the baseline state of these other systems. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the serotonin 2A (5-HT2A) receptor. It has high affinity for this receptor subtype.
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: As a 5-HT2A antagonist, this compound is expected to block the effects of 5-HT2A receptor agonists. For example, it should reduce or block the head-twitch response (HTR) induced by psychedelics like DOI or LSD. It has also been shown to suppress induced increases in locomotor activity, behavioral sensitization, and withdrawal symptoms in mice.
Q3: Why might I observe different results with this compound compared to other 5-HT2A antagonists like ketanserin?
A3: Different 5-HT2A antagonists can have distinct pharmacological profiles beyond simple receptor blockade. This phenomenon, known as "functional selectivity," means that while both drugs block the 5-HT2A receptor, they may stabilize different receptor conformations, leading to different effects on downstream signaling pathways and receptor regulation. For instance, chronic ketanserin treatment can down-regulate 5-HT2A receptors, whereas this compound has been shown to have no effect on receptor levels. Additionally, ketanserin has notable affinity for other receptors like α1-adrenergic and H1 histamine receptors, which this compound largely lacks.
Q4: Could this compound's status as a racemic mixture influence experimental outcomes?
A4: Yes. This compound is a racemic mixture of two enantiomers. It is possible that the enantiomers have different affinities, efficacies, or off-target activities. If you are observing unexpected or variable results, this could be a contributing factor.
Q5: What is the clinical status of this compound?
A5: this compound was investigated for the treatment of generalized anxiety disorder but was found to be ineffective and was not marketed.
Data Presentation
Table 1: In Vitro Binding Affinities (Ki, nM) of this compound
| Receptor | Rat | Rabbit | Human |
| 5-HT2A | 2.89 | 0.54 | 2.5 |
Data sourced from MedChemExpress.
Table 2: Comparative Effects of Chronic Administration of 5-HT2A Antagonists on Cortical 5-HT2A Receptor Levels and PCP-Induced Hyperlocomotion in Mice
| Compound | Effect on 5-HT2A Receptor Levels | Effect on PCP-Induced Hyperlocomotion |
| This compound (M11939) | No effect | Not reported in this study |
| Ketanserin | Down-regulation | Attenuation |
| Volinanserin (M100907) | No effect | Attenuation |
| SR46349B | Up-regulation | Potentiation |
| Pimavanserin | No effect | No effect |
Data synthesized from Gray and Roth (2001) and a subsequent study.
Experimental Protocols
Head-Twitch Response (HTR) Assay
This assay is a behavioral proxy for 5-HT2A receptor activation by psychedelics.
-
Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used.
-
Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal).
-
After a pre-determined pretreatment time (e.g., 30 minutes), administer a 5-HT2A agonist such as DOI (e.g., 1.0 mg/kg, s.c.).
-
-
Observation:
-
Place the mouse in a cylindrical observation chamber.
-
Record the number of head twitches for a set period (e.g., 30 minutes). A head twitch is a rapid, rotational movement of the head.
-
Scoring can be done manually by a blinded observer or using automated systems.
-
Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior
This test assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Administer this compound (or vehicle) at a set time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-10 minute session.
-
-
Data Analysis: Record and analyze the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is typically indicated by an increase in the time spent in and/or entries into the open arms.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is used to assess behavioral despair, a component of depressive-like states.
-
Apparatus: A transparent cylindrical tank filled with water (24-30°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Day 1 (Pre-test): Place the mouse in the water for 15 minutes. This is to induce a state of immobility on the test day.
-
Day 2 (Test): Administer this compound (or vehicle). After a specified time, place the mouse back in the water for a 5-6 minute session.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is interpreted as an antidepressant-like effect. It is crucial to also assess general locomotor activity to rule out false positives.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of chlordiazepoxide on low-rate behavior are gender dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Glemanserin degradation and how to avoid it
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information regarding the specific degradation pathways and products of Glemanserin is hypothetical and based on the chemical structure of the molecule and general principles of pharmaceutical degradation. As of the last update, specific studies on the forced degradation of this compound are not publicly available. This guide is intended to provide a scientifically plausible framework for researchers to approach stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and use of this compound in a research setting.
| Question/Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Why has my this compound powder changed color (e.g., to a yellowish tint)? | Oxidation or Photodegradation: Exposure to air (oxygen) or light can lead to the formation of colored degradation products. The tertiary amine and aromatic rings in this compound's structure are susceptible to these degradation pathways. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C for long-term storage), protected from light in an amber vial or foil-wrapped container, and under an inert atmosphere (e.g., argon or nitrogen) if possible. 2. Perform Purity Check: Use a stability-indicating HPLC method (see proposed protocol below) to assess the purity of the powder. |
| I'm seeing unexpected peaks in my HPLC analysis of a this compound solution. What could they be? | Degradation Products: this compound may have degraded in solution due to factors like pH, temperature, light exposure, or the presence of oxidative species. | 1. Review Solution Preparation and Storage: Ensure solutions are prepared fresh using high-purity, anhydrous solvents. If storing solutions, aliquot into single-use vials and store at -80°C for no longer than 6 months or -20°C for no longer than 1 month.[1] Avoid repeated freeze-thaw cycles. 2. Hypothesize Degradant Structures: Based on this compound's structure, potential degradation products could include N-oxides (from oxidation of the tertiary amine), hydroxylated species on the aromatic rings, or products of piperidine ring opening. 3. Characterize Unknown Peaks: Use techniques like LC-MS and NMR to identify the structure of the degradation products. |
| My experimental results are inconsistent or show reduced this compound activity. | Compound Degradation: The active concentration of this compound may be lower than expected due to degradation, leading to reduced potency. | 1. Confirm Stock Solution Integrity: Re-analyze your stock solution for purity and concentration using a validated analytical method. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a validated stock for critical experiments. 3. Evaluate Experimental Conditions: Assess if any components of your experimental medium (e.g., high pH, presence of metal ions) could be contributing to this compound degradation. |
| How can I prevent this compound degradation in my experiments? | Exposure to Unfavorable Conditions: Light, extreme pH, high temperatures, and oxidizing agents are common culprits in drug degradation.[2][3] | 1. Control Environmental Factors: Work in a controlled environment. Protect solutions from light, maintain a stable and appropriate pH, and control the temperature. 2. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from peroxides or other oxidizing contaminants. 3. Minimize Time in Solution: Prepare this compound solutions as close to the time of use as possible. |
Hypothetical Degradation Pathways of this compound
Based on its chemical structure, this compound may be susceptible to the following degradation pathways:
-
Oxidative Degradation: The tertiary amine in the piperidine ring is a likely site for oxidation, potentially forming an N-oxide. The benzylic carbon is also susceptible to oxidation.
-
Photodegradation: The presence of two aromatic rings suggests a susceptibility to photodegradation, which could involve complex radical-mediated reactions.[4][5]
-
Hydrolytic Degradation: While this compound lacks highly labile groups like esters or amides, extreme pH conditions could potentially affect its stability.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, following ICH guidelines.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to 80°C in a calibrated oven for 48 hours.
-
Also, expose the this compound stock solution to 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
3. Sample Analysis:
- Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze using the stability-indicating HPLC-UV method described below.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This proposed method is designed to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical results from a forced degradation study on this compound, aiming for 5-20% degradation as recommended by ICH guidelines.
| Stress Condition | Duration | Temperature | % this compound Degraded (Hypothetical) | Number of Degradation Products Observed (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 8.5% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 12.2% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 18.5% | 4 (including N-oxide) |
| Heat (Solid) | 48 hours | 80°C | 5.1% | 1 |
| Heat (Solution) | 24 hours | 60°C | 7.3% | 2 |
| Photolysis | 1.2 million lux hours | Room Temp | 15.8% | 3 |
Visualizations
This compound Degradation Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound degradation.
Simplified 5-HT2A Receptor Signaling Pathway (Antagonized by this compound)
This compound is an antagonist of the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor by serotonin (5-HT) typically leads to the activation of the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to various cellular responses. This compound blocks this pathway by preventing serotonin from binding to the receptor.
Caption: this compound blocks the 5-HT2A receptor signaling cascade.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Adjusting Glemanserin dosage for different animal strains
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting Glemanserin dosage across different animal strains. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as MDL-11,939) is a potent and selective 5-HT2A receptor antagonist.[1][2][3] Its primary mechanism of action is to block the binding of serotonin to the 5-HT2A receptor, thereby inhibiting its downstream signaling pathways.[1][2] this compound was one of the first truly selective ligands discovered for this receptor.
Binding Affinity of this compound for 5-HT2A Receptors
| Species | Receptor | Ki (nM) |
|---|---|---|
| Rat | 5-HT2A | 2.89 |
| Rabbit | 5-HT2A | 0.54 |
| Human | 5-HT2A | 2.5 |
Q2: Why is it critical to adjust this compound dosage when using different animal strains?
Dosage adjustment is crucial due to inter-strain differences in drug metabolism, pharmacokinetics (PK), and pharmacodynamics (PD). Strains like Sprague-Dawley (SD) and Wistar Han (WH) rats, while both commonly used, can exhibit significant variations in how they process drugs.
Key factors necessitating dosage adjustments include:
-
Metabolic Pathways: Different strains may have varying activity levels of metabolic enzymes, such as cytochrome P450 (CYP) enzymes, leading to differences in drug clearance and metabolite formation. For some drugs, over 150-fold differences in metabolite formation rates have been observed between SD and WH rats.
-
Pharmacokinetics (PK): Variations in absorption, distribution, metabolism, and excretion (ADME) can lead to different plasma and tissue concentrations of this compound, even when the same mg/kg dose is administered.
-
Body Composition and Physiology: Differences in body weight, fat distribution, and overall physiology can influence the drug's volume of distribution and half-life.
While some studies suggest that overall hepatic clearance can be similar between strains like SD and WH for certain drugs, the metabolic profiles and specific metabolite formation can differ significantly, which may impact efficacy and toxicity.
Q3: How can I calculate an initial starting dose for this compound when moving to a new animal species or strain?
Allometric scaling is a widely used method to estimate an equivalent dose between different animal species based on body surface area. This method is more accurate than simple weight-based (mg/kg) conversion because it accounts for differences in metabolic rates, which generally do not scale linearly with body weight.
The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²).
Common Km Factors for Dose Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
|---|---|---|---|
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Human | 60 | 1.6 | 37 |
To convert a dose from Animal A to Animal B, use the formula: Dose in Animal B (mg/kg) = Dose in Animal A (mg/kg) × (Km of Animal A / Km of Animal B)
For example, to convert a rat dose of 10 mg/kg to a mouse dose: Mouse Dose = 10 mg/kg × (6 / 3) = 20 mg/kg
Troubleshooting Guides
Issue: I am observing inconsistent behavioral or physiological responses to this compound after switching from Sprague-Dawley to Wistar rats.
Possible Cause: Significant metabolic and pharmacokinetic differences exist between Sprague-Dawley (SD) and Wistar Han (WH) rat strains, which can lead to altered drug exposure and response. Studies have shown that while overall metabolic clearance might be similar, the specific biotransformation pathways and rates of metabolite formation can be drug-dependent and differ between these strains.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent results.
-
Verify Dosing Calculations: First, ensure that the dose for each animal was calculated correctly based on its most recent body weight. Animal weights should be monitored regularly during a study.
-
Consult Literature: Review studies that compare drug metabolism in SD and WH rats. Key differences have been noted in CYP enzyme activity (e.g., CYP2C6/11, CYP2A1/2, CYP3A1/2), which can affect drug clearance.
-
Conduct a Pilot Pharmacokinetic (PK) Study: If resources permit, perform a small-scale PK study in both strains. Administer the same dose of this compound and collect blood samples at several time points to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will provide direct evidence of any exposure differences.
-
Perform a Dose-Response Study: In the new strain (Wistar), conduct a dose-response experiment to establish the effective dose range. This will help determine the dose required to achieve the same pharmacological effect observed in the original strain (Sprague-Dawley).
Issue: How do I determine the optimal experimental dose of this compound for a new animal strain not previously studied?
Solution: A systematic, multi-step approach is required to determine the optimal dose. This involves theoretical calculations followed by empirical in-vivo studies.
Caption: Workflow for determining optimal this compound dosage.
Experimental Protocols
Protocol 1: Dose-Response Study for this compound Efficacy
Objective: To determine the dose of this compound that produces a desired pharmacological effect in a specific animal strain.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats), grouped by sex and weight-matched.
-
Dosing syringes and needles (appropriate gauge for the route of administration).
-
Apparatus for behavioral or physiological assessment.
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Dose Preparation:
-
Calculate the required concentration of this compound stock solution based on the highest dose to be administered and the standard dosing volume (e.g., 5-10 mL/kg for rats).
-
Prepare serial dilutions from the stock solution to create the different dose levels. The vehicle used for dilution should be the same as the control group.
-
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, 0.1, 0.3, 1.0, 3.0, 10 mg/kg this compound). A group size of n=8-10 is typical.
-
Administration:
-
Weigh each animal immediately before dosing.
-
Calculate the exact volume to inject for each animal based on its body weight and assigned dose.
-
Administer this compound via the chosen route (e.g., intraperitoneal, subcutaneous, oral gavage) at a consistent time of day.
-
-
Assessment: At a predetermined time post-administration (based on known or estimated Tmax), perform the relevant behavioral or physiological test to measure the drug's effect.
-
Data Analysis: Plot the dose of this compound against the measured response. Use non-linear regression to fit a dose-response curve and calculate parameters such as the ED50 (the dose that produces 50% of the maximal effect).
Signaling Pathway Visualization
This compound acts by blocking the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). This receptor primarily signals through the Gαq pathway but can also engage the β-arrestin pathway.
Caption: this compound blocks serotonin-induced 5-HT2A signaling.
References
Validation & Comparative
A Comparative Guide to Glemanserin and Volinanserin for 5-HT2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of glemanserin and volinanserin, two potent and selective antagonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor. The 5-HT2A receptor, a key G protein-coupled receptor (GPCR) in the central nervous system, is a significant target for the development of therapeutics for a range of neuropsychiatric disorders. This document synthesizes available experimental data to facilitate an objective evaluation of their respective pharmacological profiles.
Introduction
This compound (MDL 11,939) and its fluorinated analog, volinanserin (MDL 100,907), are piperidine derivatives that exhibit high affinity for the 5-HT2A receptor.[1] Volinanserin was developed from this compound and is reported to be a more potent and selective antagonist.[1] Both compounds have been instrumental in preclinical research to elucidate the role of the 5-HT2A receptor in various physiological and pathological processes.
Comparative Pharmacodynamics
The primary mechanism of action for both this compound and volinanserin is the competitive blockade of the 5-HT2A receptor. This antagonism prevents the binding of the endogenous ligand serotonin and other agonists, thereby inhibiting the downstream signaling cascade.
Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity.
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | 5-HT2A | Human | 2.5 | [2] |
| 5-HT2A | Rat | 2.89 | [2] | |
| 5-HT2A | Rabbit | 0.54 | [2] | |
| Volinanserin | 5-HT2A | Not Specified | 0.36 |
Lower Ki values indicate higher binding affinity.
Receptor Selectivity
Selectivity is a crucial aspect of a drug's profile, as off-target binding can lead to undesirable side effects. Volinanserin has been characterized as a highly selective 5-HT2A receptor antagonist.
| Compound | Receptor Selectivity | Fold Selectivity | Reference |
| Volinanserin | 5-HT2A vs. 5-HT1c, α1-adrenergic, Dopamine D2 | >300 |
Data for a comprehensive selectivity profile of this compound against the same panel of receptors was not available in the reviewed literature.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize 5-HT2A receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by the test compound (this compound or volinanserin).
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., rat frontal cortex).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand such as [³H]ketanserin or [¹²⁵I]DOI.
-
Test Compounds: this compound and volinanserin at various concentrations.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).
-
Filtration System: A 96-well microplate harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or control solutions (total binding, non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
These assays measure the ability of an antagonist to inhibit the functional response induced by a 5-HT2A receptor agonist.
Objective: To measure the inhibition of agonist-induced intracellular calcium mobilization by the test compound.
Materials:
-
Cells: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Agonist: A known 5-HT2A receptor agonist (e.g., serotonin or DOI).
-
Test Compounds: this compound and volinanserin at various concentrations.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).
-
Fluorescence Plate Reader: With appropriate excitation and emission filters.
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of the test compound (this compound or volinanserin) to the wells and pre-incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add the 5-HT2A agonist to all wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.
Objective: To measure the inhibition of agonist-induced accumulation of inositol monophosphate (IP1), a downstream product of the PLC signaling pathway.
Materials:
-
Cells: A cell line stably expressing the human 5-HT2A receptor.
-
Agonist: A known 5-HT2A receptor agonist.
-
Test Compounds: this compound and volinanserin at various concentrations.
-
IP1 Assay Kit: A commercially available kit for the detection of IP1 (e.g., HTRF-based assay).
-
Stimulation Buffer: Provided in the assay kit, often containing LiCl to inhibit the breakdown of IP1.
Procedure:
-
Cell Plating: Seed the cells into a suitable microplate and allow them to adhere.
-
Compound and Agonist Addition: Add the test compounds at various concentrations, followed by the agonist, in the stimulation buffer.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Detection: Add the lysis buffer and detection reagents from the IP1 assay kit to each well.
-
Measurement: After another incubation period at room temperature, measure the signal (e.g., time-resolved fluorescence) using a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced IP1 accumulation for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Pharmacokinetic Profiles
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are critical for its in vivo efficacy.
| Compound | Parameter | Species | Value | Reference |
| Volinanserin | Half-life (t1/2) | Mouse (in vivo antagonism of DOI-induced HTR) | 1.85 h | |
| Half-life (t1/2) | Rat (in vivo antagonism of DOI-induced ICSS depression) | 1.35 h |
Summary and Conclusion
Both this compound and volinanserin are potent 5-HT2A receptor antagonists. The available data suggests that volinanserin possesses a higher binding affinity for the human 5-HT2A receptor compared to this compound. Furthermore, volinanserin has been demonstrated to be highly selective for the 5-HT2A receptor over other serotonin receptor subtypes and other aminergic receptors.
While direct head-to-head comparative studies are limited, the evolution from this compound to the more potent and selective volinanserin highlights a common trajectory in drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations and further elucidate the pharmacological nuances of these important research tools. The choice between this compound and volinanserin for a particular study will depend on the specific requirements for potency, selectivity, and the desired in vivo pharmacokinetic profile. Further research, particularly direct comparative studies on functional activity and comprehensive pharmacokinetic profiling, would be beneficial for a more complete understanding of the relative advantages of each compound.
References
A Comparative Analysis of Glemanserin and Ketanserin Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of two prominent serotonin 5-HT2A receptor antagonists: glemanserin and ketanserin. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the use of these compounds in their studies.
Introduction
This compound (MDL 11,939) and ketanserin are both widely utilized pharmacological tools in the study of the serotonergic system. Their primary mechanism of action involves the blockade of 5-HT2A receptors. However, their utility and potential therapeutic applications are significantly influenced by their differing affinities for other receptor subtypes. This guide offers a comprehensive overview of their binding profiles, supported by quantitative data, experimental methodologies, and illustrations of the relevant signaling pathways.
Binding Affinity Profiles
The selectivity of this compound and ketanserin is best understood by comparing their binding affinities (Ki values) across a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (MDL 11,939) Ki (nM) | Ketanserin Ki (nM) |
| Serotonin Receptors | ||
| 5-HT2A (human) | 2.5[1] | 3.5[2] |
| 5-HT2A (rabbit) | 0.54[1] | |
| 5-HT2A (rat) | 2.89 | |
| 5-HT2C (human) | ~10,000 | |
| 5-HT2C (rabbit) | 81.6 | |
| 5-HT1C | Binds with lower affinity than 5-HT2 | |
| Adrenergic Receptors | ||
| α1 | High Affinity | |
| Histamine Receptors | ||
| H1 | High Affinity |
Summary of Selectivity:
This compound demonstrates high selectivity for the 5-HT2A receptor, with significantly lower affinity for the 5-HT2C receptor. In contrast, ketanserin, while a potent 5-HT2A antagonist, also exhibits high affinity for α1-adrenergic and H1 histamine receptors, making it a less selective compound.
Functional Activity
Both this compound and ketanserin act as antagonists at the 5-HT2A receptor. However, their long-term effects and potential for inverse agonism appear to differ.
This compound (MDL 11,939): Studies on the chronic administration of this compound (MDL 11,939) have shown that it does not lead to a down-regulation of 5-HT2A receptor levels.
Ketanserin: In contrast, chronic treatment with ketanserin has been observed to cause a significant down-regulation of 5-HT2A receptors. This suggests that ketanserin may possess inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist. Some studies have also shown that ketanserin can induce 5-HT2A receptor endocytosis.
Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events.
Experimental Protocols
The binding affinities (Ki values) presented in this guide are typically determined through radioligand binding assays. Below is a generalized protocol for such an assay targeting the 5-HT2A receptor.
Detailed Methodologies:
A common method for determining 5-HT2A receptor binding involves using 96-well filter plates. The assay typically includes the following steps:
-
Membrane Preparation: Cell membranes from tissues or cell lines expressing the receptor of interest (e.g., rat frontal cortex or CHO-K1 cells stably transfected with the human 5-HT2A receptor) are prepared through homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a specific concentration of a radiolabeled ligand (e.g., [3H]ketanserin) and a range of concentrations of the competing unlabeled ligand (this compound or ketanserin).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound and ketanserin, while both potent 5-HT2A receptor antagonists, exhibit distinct selectivity profiles. This compound's high selectivity for the 5-HT2A receptor makes it a valuable tool for studies where specific antagonism of this receptor is desired, minimizing off-target effects. Ketanserin's broader profile, with high affinity for α1-adrenergic and H1 histamine receptors, may be advantageous in certain therapeutic contexts but requires careful consideration of its potential side effects and non-serotonergic actions in research settings. The differences in their long-term effects on receptor regulation further highlight the nuances between these two compounds. Researchers should carefully consider these differences when selecting an appropriate antagonist for their experimental needs.
References
A Comparative Guide to the In Vivo Efficacy of Glemanserin and Altanserin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent 5-HT2A receptor antagonists, glemanserin and altanserin. While both compounds are potent blockers of the serotonin 2A receptor, their applications and available in vivo efficacy data differ significantly. This compound has been evaluated in several behavioral models demonstrating potential therapeutic effects, whereas altanserin is predominantly utilized as a highly specific radioligand for in vivo imaging of 5-HT2A receptors using positron emission tomography (PET).
At a Glance: this compound vs. Altanserin
| Feature | This compound (MDL 11,939) | Altanserin |
| Primary Function | 5-HT2A Receptor Antagonist | 5-HT2A Receptor Antagonist; PET Radioligand ([18F]altanserin) |
| Selectivity | Potent and selective for 5-HT2A receptors.[1][2] | High affinity and selectivity for 5-HT2A receptors.[3] |
| Primary Use in Research | Preclinical pharmacological tool to investigate the role of 5-HT2A receptors in various physiological and pathological processes. | Gold standard radiotracer for in vivo visualization and quantification of 5-HT2A receptors in the brain of living subjects, including humans and animals.[1][3] |
| Clinical Development | Investigated for Generalized Anxiety Disorder but was found to be ineffective and not marketed. | Not developed as a therapeutic but widely used in clinical research as a diagnostic imaging agent. |
Quantitative In Vivo Efficacy Data
The following tables summarize the available quantitative data from in vivo preclinical studies. A notable scarcity of non-imaging-related in vivo efficacy data for altanserin is apparent in the published literature.
Table 1: Comparative Efficacy in a Model of Psychosis
| Animal Model | Compound | Species | Dose | Route | Effect |
| Phencyclidine (PCP)-Induced Hyperlocomotion | This compound (M11939) | Mouse | 5 mg/kg | i.p. (chronic) | No significant effect on PCP-induced hyperactivity. |
| Altanserin | Mouse | Not specified | i.p. (chronic) | No significant effect on PCP-induced hyperactivity. |
Table 2: In Vivo Efficacy of this compound in Various Preclinical Models
| Animal Model | Species | Dose(s) | Route | Key Finding(s) | Reference |
| Stress-Induced Acoustic Startle Response | Rat | 0.5, 1.0, 2.0 mg/kg | i.p. | Dose-dependently prevented the exaggeration of the acoustic startle response induced by inescapable stress. | |
| Acetic Acid-Induced Visceral Pain | Mouse | 0.25, 0.5, 1.0 mg/kg | i.p. | Dose-dependently and significantly reduced the number of writhes. | |
| Acute Incision Pain | Mouse | 0.5 mg/kg | i.p. | Significantly increased thermal withdrawal latency. | |
| Chronic Constriction Injury (Neuropathic Pain) | Mouse | 0.5 mg/kg | i.p. | Significantly increased thermal withdrawal latency. | |
| Naloxone-Precipitated Opioid Withdrawal | Mouse | 0.5 mg/kg | i.p. | Significantly decreased the number of jumps. | |
| Pavlovian Eyeblink Conditioning | Rabbit | Not Specified | i.v. | Retarded the rate of learning. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
5-HT2A Receptor Signaling Cascade
The primary mechanism of action for both this compound and altanserin is the blockade of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Its activation predominantly initiates the Gq/11 signaling pathway, leading to a cascade of intracellular events.
References
- 1. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altanserin - Wikipedia [en.wikipedia.org]
Glemanserin's Monoamine Receptor Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Glemanserin (MDL 11,939) is a potent and highly selective antagonist of the serotonin 5-HT2A receptor.[1] This targeted binding profile distinguishes it from many atypical antipsychotics that exhibit a broader spectrum of activity across various monoamine receptors. This guide provides a comparative analysis of this compound's binding affinity with that of established atypical antipsychotics, supported by experimental data and methodologies, to offer researchers a clear perspective on its selectivity.
Comparative Binding Affinities
The selectivity of this compound for the 5-HT2A receptor is a defining characteristic. The following tables summarize the available quantitative binding data (Ki, nM) for this compound and compare it to the broader receptor binding profiles of the atypical antipsychotics risperidone, olanzapine, and clozapine.
Table 1: this compound (MDL 11,939) Binding Affinities (Ki, nM)
| Receptor | Human | Rat | Rabbit |
| 5-HT2A | 2.5 | 2.89[1] | 0.54[1] |
| 5-HT2C | ~10,000 | - | 81.6 |
Table 2: Comparative Binding Affinities (Ki, nM) of Atypical Antipsychotics
| Receptor | Risperidone | Olanzapine | Clozapine |
| 5-HT2A | 0.16 - 0.5 | 1.1 - 4 | 3 - 16 |
| 5-HT2C | 5 | 11 | 5 |
| Dopamine D1 | 5.7 - 18 | 27 - 31 | 85 - 240 |
| Dopamine D2 | 1.4 - 5.9 | 11 - 31 | 126 - 350 |
| Dopamine D3 | 10 | 48 | 47 |
| Dopamine D4 | 7 | 27 | 21 |
| α1-Adrenergic | 0.8 - 2 | 19 - 57 | 7 - 27 |
| α2-Adrenergic | 1.7 - 8.1 | 230 | 7 - 14 |
| Histamine H1 | 20 | 7 | 1 - 7 |
| Muscarinic M1 | >10,000 | 26 | 1.9 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.
Experimental Protocols
The binding affinities presented are typically determined through radioligand binding assays . These assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (the drug being tested) and a receptor.
General Protocol for Radioligand Binding Assay:
-
Membrane Preparation:
-
Target cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes, which are rich in receptors.
-
The protein concentration of the membrane preparation is determined to ensure consistency across assays.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity and specificity) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filter is washed to remove any unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
-
Data Analysis:
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of the 5-HT2A receptor and a typical workflow for a radioligand binding assay.
References
Validating 5-HT2A Receptor Blockade by Glemanserin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glemanserin with other key 5-HT2A receptor antagonists for in vivo validation of receptor blockade. The information presented herein is intended to assist researchers in selecting the appropriate antagonist and experimental model for their specific research needs.
Introduction to this compound and 5-HT2A Receptor Antagonism
This compound (MDL-11,939) is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] The 5-HT2A receptor is a key target in the central nervous system implicated in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders such as schizophrenia. Antagonism of the 5-HT2A receptor is a fundamental mechanism of action for numerous atypical antipsychotic medications. Validating the in vivo blockade of this receptor is crucial for the development and characterization of new therapeutic agents.
This guide compares this compound to other well-established 5-HT2A receptor antagonists: Ketanserin, Volinanserin (MDL-100,907), Risperidone, and Pimavanserin. The comparison focuses on their in vivo effects in relevant animal models, providing quantitative data where available to facilitate objective assessment.
Comparative In Vivo Data
The following tables summarize the in vivo effects of this compound and its comparators in various behavioral and neurochemical assays. It is important to note that the experimental conditions, animal species, and endpoints may vary between studies, which should be considered when making direct comparisons.
Receptor Binding Affinity
| Compound | Species | Ki (nM) for 5-HT2A Receptor |
| This compound | Rat | 2.89[1] |
| Rabbit | 0.54[1] | |
| Human | 2.5[1] | |
| Volinanserin | Rat | 0.36[2] |
| Risperidone | Human | 0.2 |
Antagonism of Agonist-Induced Hyperlocomotion
| Compound | Animal Model | Agonist | Dose Range | Effect |
| This compound | Male Mice | Not Specified (induced increase) | Not Specified | Suppression of locomotor activity |
| Volinanserin | Mice | d-amphetamine | 0.008-2.0 mg/kg (i.p.) | ED50 = 0.3 mg/kg for decreasing stimulated locomotor activity |
| Pimavanserin | Rodent model of Parkinson's disease | Amphetamine | Not Specified | Reversed amphetamine-induced hyperactivity |
Antagonism of Head-Twitch Response (HTR)
The head-twitch response in rodents is a classic behavioral model for 5-HT2A receptor activation.
| Compound | Animal Model | Agonist | ID50 |
| Pimavanserin | Mice | DOI (2.5 mg/kg) | 0.04 mg/kg (s.c.) |
| Rats | DOI (2.5 mg/kg) | 0.03 mg/kg (s.c.) | |
| Volinanserin | Mice | DOI (1.0 mg/kg) | AD50 = 0.0062 mg/kg |
Experimental Protocols
Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of a test compound by measuring its ability to block the head-twitch response induced by a 5-HT2A receptor agonist.
Materials:
-
Test compound (e.g., this compound)
-
5-HT2A receptor agonist (e.g., (±)-2,5-dimethoxy-4-iodoamphetamine hydrochloride; DOI)
-
Vehicle for drug administration
-
Male mice (e.g., C57BL/6J)
-
Observation chambers
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., subcutaneous, intraperitoneal).
-
After a specified pretreatment time, administer the 5-HT2A agonist (DOI).
-
Immediately place the mouse in an individual observation chamber.
-
Record the number of head twitches over a defined period (e.g., 30 minutes). A head twitch is a rapid, rotational movement of the head that is not part of normal grooming or exploratory behavior.
-
Compare the number of head twitches in the test compound-treated groups to the vehicle-treated control group.
-
Calculate the dose of the test compound that produces a 50% inhibition of the agonist-induced head-twitch response (ID50).
Amphetamine-Induced Hyperlocomotion Assay
Objective: To evaluate the potential antipsychotic-like activity of a 5-HT2A receptor antagonist by measuring its ability to attenuate locomotor hyperactivity induced by a psychostimulant like amphetamine.
Materials:
-
Test compound (e.g., this compound)
-
d-amphetamine sulfate
-
Vehicle for drug administration
-
Male mice
-
Automated locomotor activity chambers
Procedure:
-
Habituate the mice to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before drug administration.
-
Administer the test compound or vehicle.
-
After the appropriate pretreatment time, administer d-amphetamine.
-
Immediately return the mice to the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Analyze the data to determine the effect of the test compound on amphetamine-induced hyperlocomotion.
-
Calculate the dose of the test compound that produces a 50% reduction in the amphetamine-induced locomotor activity (ED50).
Visualizations
Caption: Experimental workflow for comparing 5-HT2A antagonists in vivo.
Caption: Simplified 5-HT2A receptor signaling pathway.
Caption: Logical comparison of this compound and alternatives.
References
The Superior Choice for a Negative Control in 5-HT2A Agonist Studies: A Comparative Guide to Glemanserin
For researchers, scientists, and drug development professionals engaged in the study of 5-HT2A receptor agonists, the selection of an appropriate negative control is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of Glemanserin (MDL-11,939) with other commonly used 5-HT2A antagonists, presenting evidence-based arguments for its superiority as a neutral antagonist and, therefore, an ideal negative control.
This compound is a potent and selective 5-HT2A receptor antagonist.[1][2] Its utility as a negative control stems from its neutral antagonist profile, meaning it blocks the action of agonists without exhibiting intrinsic activity (inverse agonism or partial agonism) on its own. This characteristic is crucial for ensuring that any observed effects are solely due to the inhibition of the agonist's action and not a confounding pharmacological effect of the control compound itself.
Unmasking the Limitations of Common Alternatives
While other 5-HT2A antagonists like ketanserin and volinanserin are frequently employed in research, they possess pharmacological properties that can complicate data interpretation when used as negative controls. Pimavanserin, for instance, has been shown to act as an inverse agonist at the 5-HT2A receptor, particularly on the Gαi1 signaling pathway.[3][4] This means that in the absence of an agonist, pimavanserin can independently modulate receptor activity, potentially masking or altering the true effect of the agonist being studied.
Furthermore, studies have revealed that chronic administration of some antagonists can lead to changes in receptor expression levels. For example, long-term exposure to ketanserin has been demonstrated to cause a downregulation of 5-HT2A receptor protein levels.[5] In contrast, chronic treatment with this compound (referred to as M11939 in the study) did not affect 5-HT2A receptor levels, highlighting its stability and reliability as a negative control over extended experimental periods.
Quantitative Comparison of 5-HT2A Receptor Antagonists
To facilitate an objective comparison, the following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that while binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor, functional potency (IC50 or Kb) in a cellular assay is a more direct measure of a compound's ability to inhibit an agonist-induced response.
| Compound | Receptor Binding Affinity (Ki) | Functional Activity | Effect on Receptor Expression (Chronic) |
| This compound (MDL-11,939) | 2.5 nM (human 5-HT2A) | Neutral Antagonist | No change |
| Ketanserin | ~1-2 nM (human 5-HT2A) | Partial Agonist/Inverse Agonist properties reported | Downregulation |
| Volinanserin (MDL-100,907) | ~0.4 nM (human 5-HT2A) | Inverse Agonist properties reported | Not explicitly stated in compared studies |
| Pimavanserin | ~0.5 nM (human 5-HT2A) | Inverse Agonist (especially Gαi1 pathway) | No change |
Note: The functional activity of ketanserin and volinanserin can be complex and may depend on the specific signaling pathway being investigated. However, the potential for intrinsic activity contrasts with the neutral profile of this compound.
Experimental Protocols: Utilizing this compound as a Negative Control
The following provides a generalized methodology for a common in vitro functional assay used to assess 5-HT2A receptor activation, illustrating the role of this compound as a negative control.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration, a downstream event following the activation of the Gq-coupled 5-HT2A receptor.
Objective: To determine the ability of a test compound to act as a 5-HT2A receptor agonist and to confirm that this effect is mediated by the 5-HT2A receptor using this compound.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Test agonist compound.
-
This compound (MDL-11,939) as the negative control.
-
A reference 5-HT2A agonist (e.g., DOI or serotonin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Microplate reader capable of kinetic fluorescence measurements.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a 96-well black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test agonist and the reference agonist. Prepare a stock solution of this compound.
-
Negative Control Pre-incubation: To the wells designated for the negative control, add this compound at a concentration sufficient to fully antagonize the 5-HT2A receptor (e.g., 1 µM). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation and Measurement: Place the microplate in the reader. Initiate kinetic fluorescence reading and, after establishing a stable baseline, add the test agonist, reference agonist, or vehicle to the appropriate wells. Continue reading the fluorescence for a set period (e.g., 2-3 minutes) to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity over time is indicative of the intracellular calcium concentration. The agonist response is typically quantified as the peak fluorescence signal minus the baseline. The response in the presence of this compound should be abolished or significantly reduced compared to the agonist alone, confirming that the agonist's effect is mediated through the 5-HT2A receptor.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT2A signaling pathway and a typical experimental workflow.
Caption: 5-HT2A receptor signaling and the inhibitory action of this compound.
Caption: Workflow demonstrating the use of this compound as a negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glemanserin and Other 5-HT2A Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glemanserin with other prominent 5-HT2A receptor antagonists, including Ketanserin, Risperidone, Pimavanserin, and Volinanserin. The information is intended to assist researchers and drug development professionals in evaluating these compounds for their studies.
Introduction to 5-HT2A Receptor Antagonism
The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system. Its modulation is implicated in various physiological and pathological processes, including mood, cognition, and psychosis. Antagonists of the 5-HT2A receptor are therefore of significant interest for the development of therapeutics for a range of neuropsychiatric disorders. This compound (MDL-11,939) was one of the first highly selective 5-HT2A receptor antagonists to be discovered and has been a valuable tool in pharmacological research.[1][2]
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/pIC50) of this compound and other selected 5-HT2A antagonists. These values are crucial for comparing the relative potency and selectivity of these compounds.
Table 1: 5-HT2A Receptor Binding Affinities (Ki) in nM
| Compound | Human 5-HT2A | Rat 5-HT2A | Rabbit 5-HT2A | Other Receptor Affinities (Ki in nM) |
| This compound (MDL-11,939) | 2.5[3][4] | 2.89[3] | 0.54 | High selectivity for 5-HT2A |
| Ketanserin | ~2.5 | - | - | α1-adrenergic (high affinity) |
| Risperidone | 0.4 | - | - | D2 (3.13), α1, α2, H1 (high affinity) |
| Pimavanserin (ACP-103) | 0.087 | - | - | 5-HT2C (~3.8), Low affinity for other receptors |
| Volinanserin (MDL-100,907) | 0.36 | - | - | >300-fold selectivity over 5-HT1c, α1, and D2 |
Table 2: Functional Antagonist Potency at the 5-HT2A Receptor
| Compound | Assay Type | Potency (IC50/pIC50) |
| This compound (MDL-11,939) | Not specified | - |
| Ketanserin | hERG current inhibition | IC50 = 0.11 µM |
| Pimavanserin (ACP-103) | Cell-based functional assay | pIC50 = 8.7 |
| Volinanserin (MDL-100,907) | Inositol phosphate accumulation | IC50 = 3.3-5.1 nM |
| Risperidone | Not specified | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a general experimental workflow.
Caption: 5-HT2A Receptor Gq Signaling Pathway
Caption: General Experimental Workflow for 5-HT2A Antagonist Characterization
Caption: Logical Relationship of this compound to Other 5-HT2A Antagonists
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of 5-HT2A antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by the test compound (e.g., this compound).
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 cells).
-
Radioligand: [3H]ketanserin.
-
Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 1 µM Ketanserin).
-
Test compounds: this compound and other antagonists at various concentrations.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand ([3H]ketanserin), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the incubation by rapid filtration through the filter plates to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream event of 5-HT2A receptor activation.
-
Objective: To determine the functional potency (IC50) of a 5-HT2A antagonist by measuring its ability to inhibit agonist-induced calcium mobilization.
-
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
5-HT2A receptor agonist (e.g., Serotonin).
-
Test compounds: this compound and other antagonists at various concentrations.
-
Assay buffer.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specific period (e.g., 45 minutes at 37°C).
-
Wash the cells to remove the excess dye.
-
Add the test antagonist at various concentrations and pre-incubate for a defined time.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the 5-HT2A agonist into the wells and immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known potent antagonist (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), the second messengers produced upon Gq-coupled receptor activation.
-
Objective: To quantify the ability of an antagonist to inhibit agonist-induced IP accumulation.
-
Materials:
-
Cells expressing the 5-HT2A receptor.
-
[3H]-myo-inositol for radiolabeling or a commercial IP-One HTRF kit.
-
5-HT2A receptor agonist.
-
Test compounds: this compound and other antagonists.
-
Lithium chloride (LiCl) to inhibit IP degradation.
-
Lysis buffer and detection reagents (for HTRF).
-
-
Procedure (using IP-One HTRF as an example):
-
Plate cells in a suitable microplate.
-
On the day of the experiment, remove the culture medium and add the test antagonist at various concentrations, followed by the agonist.
-
Incubate the plate for a specified time to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
Incubate to allow for the detection reaction to occur.
-
Measure the HTRF signal on a compatible plate reader.
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Calculate the percentage of inhibition of the agonist response by the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Conclusion
This compound remains a significant tool in 5-HT2A receptor research due to its high selectivity. However, newer compounds like Pimavanserin and Volinanserin offer higher potency and, in the case of Pimavanserin, a distinct inverse agonist profile. The choice of a 5-HT2A antagonist for a particular study will depend on the specific research question, with considerations for potency, selectivity, and functional activity (i.e., neutral antagonist vs. inverse agonist). The experimental protocols outlined in this guide provide a foundation for the in vitro characterization and comparison of these and other novel 5-HT2A receptor antagonists.
References
Glemanserin: A Comparative Analysis of Off-Target Binding Profiles
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Glemanserin's off-target binding profile against other notable antagonists, supported by experimental data.
In the landscape of pharmacological research and drug development, the selectivity of a compound for its intended target is a critical determinant of its therapeutic efficacy and safety profile. Off-target binding, the interaction of a drug with unintended receptors or enzymes, can lead to unforeseen side effects and confound experimental results. This guide provides a detailed comparison of the off-target binding profile of this compound (MDL 11,939), a potent 5-HT2A receptor antagonist, with three other well-characterized antagonists: Risperidone, Olanzapine, and Ketanserin.
Executive Summary
This compound distinguishes itself with a remarkably high selectivity for the serotonin 5-HT2A receptor. While comprehensive public data on its binding affinity across a wide panel of off-target receptors is limited, available information underscores its minimal interaction with other serotonin receptor subtypes and a notable lack of significant binding to dopaminergic, adrenergic, histaminic, and muscarinic receptors. This contrasts with atypical antipsychotics like Risperidone and Olanzapine, which exhibit a broader spectrum of receptor interactions, and Ketanserin, which, while selective for 5-HT2A, also displays significant affinity for adrenergic and histaminic receptors.
Data Presentation: Off-Target Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of this compound, Risperidone, Olanzapine, and Ketanserin for their primary target (5-HT2A) and a range of key off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Ketanserin (Ki, nM) |
| Serotonin | ||||
| 5-HT2A | 2.5 (human) | 0.16 - 0.2[1] | 4 | 2.5 - 3.5[2] |
| 5-HT1A | Data not available | 420[1] | 1090 | >1000 |
| 5-HT1D | Data not available | 260 | 1000 | Data not available |
| 5-HT2C | ~10,000 (human) | 50 | 13 | 50 - 100 |
| 5-HT6 | Data not available | 18 | 10 | Data not available |
| 5-HT7 | Data not available | 10 | 31 | Data not available |
| Dopamine | ||||
| D1 | Data not available | 240 | 31 | >1000 |
| D2 | Data not available | 3.13 - 3.2 | 11 | >1000 |
| D3 | Data not available | 10 | 48 | Data not available |
| D4 | Data not available | 7.3 | 27 | Data not available |
| Adrenergic | ||||
| α1 | Data not available | 0.8 | 19 | 2 |
| α2 | Data not available | 7.54 - 16 | 230 | 30 |
| Histamine | ||||
| H1 | Data not available | 2.23 - 20 | 7 | 10 |
| Muscarinic | ||||
| M1 | Data not available | >10,000 | 2.5 - 26 | >1000 |
| M2 | Data not available | >10,000 | 45 | >1000 |
| M3 | Data not available | >10,000 | 25 | >1000 |
| M4 | Data not available | >10,000 | 17 | >1000 |
| M5 | Data not available | >10,000 | 60 | >1000 |
Data compiled from various sources. Ki values can vary depending on the experimental conditions and tissue/cell line used.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.
General Radioligand Binding Assay Protocol:
A typical competitive radioligand binding assay involves the following steps:
-
Preparation of Receptor Source: Membranes from cells or tissues expressing the receptor of interest are isolated and prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity and specificity) is incubated with the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved through rapid filtration, where the cell membranes are trapped on a filter paper while the unbound ligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
There are several variations of this protocol, including saturation binding assays to determine receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, and kinetic assays to measure association and dissociation rates.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of a competitive radioligand binding assay.
Caption: On-target vs. off-target drug interactions.
Caption: Simplified 5-HT2A receptor signaling pathway antagonized by this compound.
References
Glemanserin: A Comparative Analysis for the Discerning Researcher
For Immediate Release
This publication provides a comprehensive comparison of Glemanserin with other notable 5-HT2A receptor blockers, offering researchers, scientists, and drug development professionals a detailed guide to its performance and potential advantages. This document synthesizes available preclinical and clinical data to facilitate an informed selection of 5-HT2A antagonists for research and development purposes.
Executive Summary
This compound (MDL 11,939) is a potent and highly selective 5-HT2A receptor antagonist.[1][2] As one of the first truly selective ligands for this receptor, it has been a valuable tool in neuropharmacological research.[1][2] This guide provides a comparative analysis of this compound against other well-known 5-HT2A blockers: Ketanserin, Risperidone, and Pimavanserin. The primary advantage of this compound lies in its high selectivity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes, as well as dopaminergic, adrenergic, and histaminergic receptors. This selectivity profile suggests a lower potential for off-target effects compared to less selective agents like Ketanserin and Risperidone. While Pimavanserin also exhibits high selectivity, this compound's distinct chemical structure and pharmacological profile may offer unique advantages in specific research contexts.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki, nM) and IC50 values (nM) of this compound and its comparators for the human 5-HT2A receptor and key off-target receptors. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
| Receptor | This compound (MDL 11,939) | Ketanserin | Risperidone | Pimavanserin |
| 5-HT2A (Ki, nM) | 2.5[3] | ~1-3 | ~0.2-5 | ~0.087 |
| 5-HT2C (Ki, nM) | ~10,000 | ~30-100 | ~50 | ~0.44 |
| Dopamine D2 (Ki, nM) | >1000 | >1000 | ~3-6 | >300 |
| α1-Adrenergic (Ki, nM) | >1000 | ~2-10 | ~1-5 | >300 |
| Histamine H1 (Ki, nM) | >1000 | ~2-20 | ~20 | >300 |
| 5-HT2A (IC50, nM) | Not widely reported | Not widely reported | Not widely reported | ~2 |
Note: Data is compiled from various sources and direct comparative studies are limited. Variations in experimental conditions can influence absolute values.
Key Differentiators of this compound
The primary rationale for selecting this compound over other 5-HT2A blockers is its exceptional selectivity .
-
Versus Ketanserin: Ketanserin, while a potent 5-HT2A antagonist, also exhibits significant affinity for α1-adrenergic and histamine H1 receptors. This lack of selectivity can introduce confounding variables in research settings and contribute to side effects such as hypotension and sedation in clinical applications. This compound's negligible affinity for these receptors provides a more precise tool for investigating 5-HT2A receptor function.
-
Versus Risperidone: Risperidone is a widely used atypical antipsychotic with potent 5-HT2A and dopamine D2 receptor blocking activity. Its clinical efficacy is attributed to this dual antagonism. However, for studies focused specifically on the role of 5-HT2A receptor modulation, Risperidone's potent D2 blockade is a significant confounding factor. This compound's lack of significant affinity for dopamine receptors makes it a superior choice for isolating 5-HT2A-mediated effects.
-
Versus Pimavanserin: Pimavanserin is another highly selective 5-HT2A inverse agonist. Both this compound and Pimavanserin offer a significant advantage in terms of selectivity over older antagonists. The choice between this compound and Pimavanserin may depend on the specific research question, as subtle differences in their pharmacology (antagonist vs. inverse agonist properties at different signaling pathways) could be relevant. For instance, Pimavanserin has been shown to act as an inverse agonist at the Gαi1-protein-mediated signaling pathway while being a neutral antagonist at the Gαq/11-protein pathway. The functional selectivity of this compound has been less extensively characterized in publicly available literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Non-specific binding control: Mianserin or Ketanserin at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a non-labeled ligand (e.g., Mianserin) is added.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Clinical Trial Protocol: this compound (MDL 11,939) in Generalized Anxiety Disorder
The following is a summary of the methodology used in a clinical trial to evaluate the efficacy of this compound in patients with Generalized Anxiety Disorder (GAD).
-
Study Design: A randomized, double-blind, placebo-controlled, single-center study.
-
Participants: 72 male outpatients meeting the DSM-III-R criteria for GAD.
-
Procedure:
-
A 1-week single-blind placebo lead-in period.
-
Patients were then randomized to receive either this compound (32 mg, three times daily) or a placebo for 6 weeks.
-
-
Primary Efficacy Measure: The change from baseline in the total score of the Hamilton Anxiety Rating Scale (HARS).
-
Results: At the end of the 6-week treatment period, this compound did not demonstrate a statistically significant anxiolytic effect compared to placebo. The incidence of adverse events was similar between the two groups, and the drug was well-tolerated.
Pharmacokinetics and Pharmacodynamics of this compound
Publicly available data on the detailed pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is limited. Preclinical studies have indicated that it is a centrally acting antagonist of 5-HT2 receptors. Chronic administration of this compound (MDL 11,939) in mice did not significantly alter the levels of 5-HT2A receptors, in contrast to some other 5-HT2A antagonists like Ketanserin which caused receptor downregulation. This suggests that this compound may have a different in vivo regulatory profile compared to other compounds in its class.
Conclusion
This compound stands out as a highly selective 5-HT2A receptor antagonist, offering a more targeted approach for researchers investigating the specific roles of this receptor system compared to less selective agents like Ketanserin and Risperidone. Its favorable selectivity profile minimizes the potential for confounding off-target effects, making it a valuable tool for in vitro and in vivo studies. While it did not show efficacy in a clinical trial for generalized anxiety disorder, its utility as a research tool remains significant. For researchers prioritizing high selectivity for the 5-HT2A receptor, this compound presents a compelling option.
References
A Head-to-Head Comparison of Glemanserin and Ritanserin for Preclinical and Clinical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological and clinical profiles of two prominent 5-HT2A receptor antagonists.
This guide provides a detailed, data-driven comparison of glemanserin and ritanserin, two significant antagonists of the serotonin 2A (5-HT2A) receptor. While both compounds share a primary mechanism of action, their broader pharmacological profiles, clinical development histories, and off-target activities exhibit key differences relevant to their application in research and potential therapeutic development.
At a Glance: this compound vs. Ritanserin
| Feature | This compound (MDL 11,939) | Ritanserin (R 55667) |
| Primary Target | Selective 5-HT2A Receptor Antagonist | 5-HT2A and 5-HT2C Receptor Antagonist |
| Key Investigational Areas | Generalized Anxiety Disorder | Insomnia, Anxiety, Depression, Schizophrenia (negative symptoms), Alcohol Dependence, Narcolepsy |
| Market Status | Not Marketed | Not Marketed (due to safety concerns) |
| Notable Off-Target Activity | High selectivity for 5-HT2A | DGKα inhibition, Dopamine transporter blockade, activity at H1, D2, and adrenergic receptors |
Data Presentation: Receptor Binding Affinities
The following tables summarize the receptor binding affinities (Ki or IC50 in nM) of this compound and ritanserin for various neurotransmitter receptors. Lower values indicate higher affinity.
Table 1: this compound Receptor Binding Profile
| Receptor | Species | Ki (nM) | Reference |
| 5-HT2A | Human | 2.5 | [1] |
| 5-HT2A | Rat | 2.89 | [1] |
| 5-HT2A | Rabbit | 0.54 | [1] |
Note: Data on this compound's affinity for other receptors is limited, reflecting its high selectivity for the 5-HT2A receptor.
Table 2: Ritanserin Receptor Binding Profile
| Receptor | Species | Ki (nM) | IC50 (nM) | Reference |
| 5-HT2A | Rat | 0.45 | 0.3-0.9 | [2][3] |
| 5-HT2C | Rat | 0.71 | - | |
| Histamine H1 | Rat | - | ~35 | |
| Dopamine D2 | Rat | - | ~70 | |
| α1-Adrenergic | Rat | - | ~97 | |
| α2-Adrenergic | Rat | - | ~150 | |
| 5-HT1A | Rat | >1000 | - | |
| Dopamine Transporter | Rat | 180 | - |
Mechanism of Action and Signaling Pathways
Both this compound and ritanserin exert their primary effects by blocking the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Antagonism of this receptor prevents the downstream signaling cascade initiated by serotonin.
Canonical 5-HT2A Receptor Signaling Pathway
The binding of serotonin to the 5-HT2A receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and neurotransmitter release.
Ritanserin's Additional Mechanisms of Action
Beyond its potent 5-HT2A and 5-HT2C antagonism, ritanserin exhibits a broader pharmacological profile that may contribute to its observed effects.
-
Diacylglycerol Kinase (DGKα) Inhibition: Ritanserin is a potent inhibitor of DGKα, an enzyme that converts DAG to phosphatidic acid. This inhibition can lead to the modulation of downstream signaling pathways, including the Jak-Stat and MAPK pathways, and has been investigated for its potential in oncology.
-
Dopamine Transporter (DAT) Blockade: Ritanserin has been shown to block the dopamine transporter, which may contribute to its effects on mood and cognition.
-
MEK/ERK Pathway Modulation: Studies have demonstrated that ritanserin can repress the MEK/ERK signaling pathway, which is involved in cell proliferation and survival.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol provides a general methodology for determining the binding affinity of test compounds like this compound and ritanserin to the 5-HT2A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Radioligand: [3H]Ketanserin
-
Non-specific binding control: Mianserin or methysergide
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor or rat frontal cortex tissue homogenates.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (this compound, ritanserin) at various concentrations.
-
96-well filter plates
-
Scintillation counter
Workflow:
Procedure:
-
Membrane Preparation: Homogenize the receptor source (cells or tissue) in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of [3H]ketanserin and varying concentrations of the test compound. A parallel set of wells containing a high concentration of a non-specific ligand (e.g., mianserin) is used to determine non-specific binding.
-
Filtration: After incubation, rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Trial Overview
Both this compound and ritanserin have been evaluated in clinical trials for various neuropsychiatric conditions. However, neither compound has received marketing approval.
This compound
-
Indication: Generalized Anxiety Disorder (GAD)
-
Outcome: this compound was found to be ineffective in the treatment of GAD and was not further developed for this indication.
Ritanserin
Ritanserin has a more extensive clinical trial history, having been investigated for a range of conditions.
-
Schizophrenia (Negative Symptoms): Some studies have shown that ritanserin, when added to ongoing neuroleptic treatment, can reduce negative symptoms in patients with schizophrenia. The improvements were noted in areas such as flattened affect and emotional withdrawal.
-
Alcohol Dependence: In a large, placebo-controlled trial, ritanserin did not show a significant difference from placebo in preventing relapse in abstinent alcoholics.
-
Insomnia and Sleep Disorders: Ritanserin has been shown to improve sleep quality by increasing slow-wave sleep.
-
Other Investigated Conditions: Ritanserin has also been studied for depression, anxiety, and migraine.
Safety Profile of Ritanserin:
Clinical trials with ritanserin have reported several adverse effects, including somnolence and fatigue, which appear to be dose-related. Importantly, some studies have noted a dose-related prolongation of the QTc interval on electrocardiograms, raising concerns about its cardiovascular safety. These safety concerns contributed to the discontinuation of its development for medical use.
Conclusion
This compound and ritanserin, while both potent 5-HT2A receptor antagonists, present distinct profiles for researchers and drug developers.
This compound stands out for its high selectivity for the 5-HT2A receptor. This makes it a valuable tool for preclinical research aimed at specifically elucidating the role of the 5-HT2A receptor in various physiological and pathological processes, with minimal confounding effects from other receptor systems. However, its clinical development was halted due to a lack of efficacy in generalized anxiety disorder.
Ritanserin , in contrast, offers a more complex pharmacological profile with potent antagonism at both 5-HT2A and 5-HT2C receptors, along with activity at other targets such as DGKα and the dopamine transporter. This polypharmacology may contribute to its broader range of observed clinical effects, including the improvement of negative symptoms in schizophrenia. However, its off-target activities and associated safety concerns, particularly QTc prolongation, have prevented its clinical use.
The choice between this compound and ritanserin for research purposes will depend on the specific scientific question being addressed. This compound is the preferred tool for studies requiring high selectivity for the 5-HT2A receptor, while ritanserin may be more suitable for exploring the effects of combined 5-HT2A/2C antagonism or for investigating its unique off-target activities. For those in drug development, the clinical histories of both compounds offer valuable lessons on the challenges of translating preclinical findings to clinical efficacy and the critical importance of a thorough safety evaluation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Glemanserin for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. Glemanserin, a potent and selective 5-HT2A receptor antagonist, requires careful consideration for its disposal to minimize environmental impact and adhere to regulatory standards. In the absence of explicit disposal protocols for this compound, it is imperative to treat it as a potentially hazardous chemical waste and follow established general laboratory safety guidelines.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-tiered regulatory framework. Several key agencies at the federal and state levels provide oversight to ensure that such waste is managed in a manner that protects both public health and the environment.[1][2][3] Understanding the roles of these entities is crucial for maintaining compliance.
| Regulatory Body | Role in Pharmaceutical Waste Disposal | Key Regulations and Guidance |
| Environmental Protection Agency (EPA) | Sets federal guidelines for the safe management of hazardous and non-hazardous waste from its generation to its final disposal.[1][2] | Resource Conservation and Recovery Act (RCRA), including Subpart P which provides specific requirements for managing hazardous waste pharmaceuticals by healthcare facilities. |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion and misuse. | Provides specific guidelines for the disposal of controlled substances, which may or may not apply to research compounds depending on their classification. |
| State Environmental Agencies | Implement and enforce federal regulations, and may establish more stringent requirements for waste disposal. | State-specific regulations that may exceed federal mandates for pharmaceutical waste management. |
| Local Wastewater Treatment Plants | Set limits on the types and quantities of chemicals that can be discharged into the sanitary sewer system. | Local ordinances and discharge permits. |
Step-by-Step Disposal Protocol for this compound
The following procedure is a general guideline for the proper disposal of this compound in a laboratory setting. It is essential to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, gloves, and empty vials), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the solvents in which this compound was dissolved.
-
Ensure the container is kept securely sealed to prevent leaks or spills.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents, including "this compound" and any solvents present.
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation.
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
This storage area should be away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Disposal Request:
-
Contact your institution's EHS office or the equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your EHS office and local regulations. Improper disposal can lead to the contamination of water supplies.
Decision Workflow for Laboratory Chemical Disposal
The following diagram illustrates a general decision-making process for the disposal of chemical waste in a laboratory setting.
By adhering to these guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Glemanserin
Disclaimer: This document provides essential safety and logistical information for handling Glemanserin based on best practices for potent pharmaceutical compounds. As no specific Safety Data Sheet (SDS) for this compound was readily available, this guidance should be supplemented by a compound-specific risk assessment before any handling occurs. Always consult the official manufacturer's SDS for this compound before use.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation (e.g., weighing, preparing concentrated solutions). Hoods or full-facepieces can offer high protection factors.[1] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[1] | |
| Disposable Respirators (e.g., N95) | Suitable for lower-risk activities but not recommended as primary protection when handling potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls or Gown | Choose coveralls made from materials like Tyvek or a disposable gown that is resistant to permeability by hazardous drugs.[1] It should be close-backed with knit or elastic cuffs. |
| Dedicated Lab Coat | A dedicated lab coat should be worn over personal clothing and removed before leaving the designated work area. | |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
| Closed-Toe Shoes | Required in all laboratory areas where chemicals are handled. |
Operational Plan for Safe Handling
A systematic approach is crucial for safely managing this compound from receipt to disposal.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for all planned procedures involving this compound. This should evaluate the quantity of the chemical being used, the potential for aerosol generation, and the specific handling procedures.
-
Designated Area: All handling of powdered this compound should occur in a designated area, such as a certified chemical fume hood, glove box, or other containment enclosure.
-
Spill Kit: Ensure a spill kit appropriate for potent chemical compounds is readily available.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
2. Handling Procedures:
-
Personal Protective Equipment (PPE): Don all required PPE in the correct order in a designated clean area before entering the handling zone.
-
Weighing: When weighing the solid compound, use a containment system like a ventilated balance enclosure or a glove box to minimize the risk of inhaling fine powder particles.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Immediately wash hands and any potentially exposed skin with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, coveralls, shoe covers, and weighing papers, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. Aqueous waste should be collected separately from organic solvent waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste. After rinsing, the defaced container can be disposed of according to institutional guidelines.
-
Waste Pickup: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste collection, storage, and pickup.
Safe Handling Workflow
The following diagram illustrates the key stages of the safe handling workflow for a potent compound like this compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
